An In-Depth Technical Guide to the Synthesis of Ethyl 6-Chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic pathway for ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate, a heterocyclic compound...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,5-naphthyridine scaffold is a core structural motif in various biologically active molecules, and this particular derivative serves as a key intermediate in the development of novel therapeutics. This document will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental protocols, and offer insights into potential challenges and optimization strategies.
Introduction: The Significance of the 1,5-Naphthyridine Core
The 1,5-naphthyridine ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the 4-hydroxy (or 4-oxo) group and the 3-carboxylate ester functionality in the target molecule provides crucial handles for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of potent and selective drug candidates. The "6-chloro" substituent offers an additional site for diversification, for instance, through nucleophilic aromatic substitution or cross-coupling reactions.
The Core Synthetic Strategy: The Gould-Jacobs Reaction
The most established and widely employed method for the synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylates is the Gould-Jacobs reaction.[1][2][3] This classical reaction provides a reliable pathway to construct the bicyclic naphthyridine core from readily available starting materials. The overall strategy involves two key transformations:
Condensation: The reaction of a substituted aminopyridine with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.
Thermal Cyclization: An intramolecular cyclization of the enamine intermediate at high temperatures to yield the fused heterocyclic system.
For the synthesis of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate, the logical starting material is 5-chloro-3-aminopyridine .
Mechanistic Insights
The Gould-Jacobs reaction proceeds through a well-understood mechanism. The initial step is a nucleophilic attack of the amino group of the aminopyridine onto the electron-deficient central carbon of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the stable enamine intermediate. The subsequent thermal cyclization is an electrocyclic reaction that requires significant thermal energy to overcome the activation barrier. This high-temperature step is often the most challenging aspect of the synthesis and is typically carried out in a high-boiling, inert solvent.
Experimental Protocols
Synthesis of Ethyl 2-((5-chloro-3-pyridylamino)methylene)malonate (Intermediate)
This first step involves the condensation of 5-chloro-3-aminopyridine with diethyl ethoxymethylenemalonate.
Materials and Reagents:
Reagent/Material
Formula
Molar Mass ( g/mol )
5-Chloro-3-aminopyridine
C₅H₅ClN₂
128.56
Diethyl ethoxymethylenemalonate (DEEM)
C₁₀H₁₆O₅
216.23
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chloro-3-aminopyridine (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).
Heat the reaction mixture to 120-130°C with continuous stirring for approximately 2-3 hours.
The reaction progress can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture will become a thick syrup. Allow the mixture to cool to room temperature. The intermediate, ethyl 2-((5-chloro-3-pyridylamino)methylene)malonate, may crystallize upon standing or can be used directly in the next step without further purification.
Synthesis of Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate (Final Product)
This step involves the high-temperature thermal cyclization of the intermediate.
In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 250°C under a nitrogen atmosphere.[4]
Slowly and carefully add the crude intermediate from the previous step to the hot solvent with vigorous stirring.
Maintain the reaction temperature at 250°C for 30-60 minutes. The cyclization progress can be monitored by TLC.
After the reaction is complete, allow the mixture to cool to below 100°C.
Add hexane to the cooled mixture to precipitate the product.
Collect the precipitate by vacuum filtration and wash it thoroughly with hexane to remove the high-boiling solvent.
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate as a solid.
Visualization of the Synthesis Pathway
The following diagram illustrates the two-step synthesis of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate.
Caption: Synthetic workflow for ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate.
Troubleshooting and Optimization
The Gould-Jacobs reaction, while reliable, can present some challenges. The following table outlines potential issues and suggested solutions.
Problem
Potential Cause
Suggested Solution
Low yield in the condensation step
Incomplete reaction.
Increase reaction time and/or temperature. Ensure a slight excess of DEEM is used.
Incomplete cyclization
Insufficient temperature or reaction time.
Ensure the cyclization temperature is maintained at 250°C. Extend the reaction time.
Product decomposition
The high temperature of the cyclization step can lead to degradation.
Minimize the time the reaction is held at the maximum temperature. Consider alternative heating methods like microwave irradiation which can shorten reaction times.[5][6]
Difficulty in purification
The product may have poor solubility, making purification by column chromatography challenging.
Recrystallization is the most common and effective purification method. Experiment with different solvents or solvent mixtures.[4]
Alternative Approaches and Future Directions
While the Gould-Jacobs reaction is the workhorse for this synthesis, other methods for constructing the 1,5-naphthyridine core exist, such as the Skraup reaction and Friedländer synthesis.[3][7] However, for the specific substitution pattern of the target molecule, the Gould-Jacobs approach remains the most direct.
Recent advancements in synthetic methodology have explored milder conditions for the cyclization step. The use of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to promote the cyclization of similar intermediates at significantly lower temperatures.[5] Investigating such alternatives could lead to a more energy-efficient and higher-yielding synthesis of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate.
Conclusion
The synthesis of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate is a critical process for the development of novel therapeutics based on the 1,5-naphthyridine scaffold. The Gould-Jacobs reaction provides a robust and well-characterized pathway to this important intermediate. By understanding the underlying mechanisms and potential challenges, researchers can effectively optimize the synthesis and pave the way for the discovery of new and improved drug candidates.
References
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
Al-Tel, T. H.; Al-Qawasmeh, R. A.; Zaarour, R. H. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2020 , 25 (14), 3236. [Link]
El-Faham, A.; Al-Qawasmeh, R. A.; Al-Tel, T. H. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules2020 , 25 (15), 3508. [Link]
Kappe, C. O. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules2000 , 5 (1), 60-68. [Link]
Physicochemical Profiling and Synthetic Utility of Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate in Advanced Drug Discovery
Executive Summary In modern medicinal chemistry, the 1,5-naphthyridine core has emerged as a privileged bicyclic heteroaromatic scaffold. Its unique hydrogen-bonding capabilities, high metabolic stability, and improved s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the 1,5-naphthyridine core has emerged as a privileged bicyclic heteroaromatic scaffold. Its unique hydrogen-bonding capabilities, high metabolic stability, and improved solubility profiles compared to traditional quinolines make it indispensable for targeted therapeutics (1)[1]. Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate (CAS: 127094-58-0) serves as a highly functionalized, versatile intermediate. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural tautomerism, and orthogonal reactivity, alongside field-proven, self-validating protocols for its application in drug discovery.
Physicochemical Properties & Structural Logic
To effectively utilize this scaffold, one must first understand its baseline physical parameters and structural behavior in solution.
Quantitative Data Summary
The following table summarizes the core physicochemical and safety parameters of the compound (2)[2].
While formally named as a "4-hydroxy" derivative, this molecule exists predominantly as the 4-oxo-1,4-dihydro tautomer in both the solid state and polar solutions. This pyridone-like stability means the C4-oxygen bond is highly unreactive toward direct nucleophilic displacement.
To utilize the scaffold, the C4 position must undergo electrophilic activation (typically via chlorination). Once converted to a 4,6-dichloro intermediate, the molecule exhibits orthogonal reactivity . The C4-Cl bond is significantly more electrophilic than the C6-Cl bond due to the synergistic electron-withdrawing effects of the adjacent N1 nitrogen and the C3 ethyl ester. This allows researchers to perform highly regioselective Nucleophilic Aromatic Substitutions (S_NAr) at C4, leaving the C6 position intact for subsequent Palladium-catalyzed cross-couplings (3)[3].
Mechanistic activation and orthogonal functionalization of the 1,5-naphthyridine scaffold.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but establish a chain of causality and self-verification. The following workflows detail the activation and subsequent functionalization of the scaffold.
Protocol A: Synthesis of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
This step breaks the stable 4-oxo tautomer, converting it into a highly reactive bis-electrophile (4)[4].
Causality: POCl₃ acts as both solvent and chlorinating agent.
Catalysis: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, 0.1 eq).
Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, which dramatically accelerates the activation of the inert 4-oxo tautomer.
Reflux & Validation: Heat the mixture to 100°C for 3 hours.
Validation Check: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 253) is fully replaced by the dichloro product mass (m/z 271).
Quench & Isolation: Concentrate the mixture under reduced pressure to remove excess POCl₃. Carefully pour the resulting residue over crushed ice, maintaining the temperature below 10°C.
Causality: POCl₃ hydrolysis is violently exothermic. Strict temperature control prevents the thermal hydrolysis of the C3 ethyl ester back to the carboxylic acid.
Neutralization: Adjust to pH 7 using saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield the activated intermediate.
Step-by-step workflow for the chlorination and isolation of the reactive intermediate.
Protocol B: Regioselective S_NAr at the C4 Position
Reaction Setup: Dissolve the 4,6-dichloro intermediate (1.0 eq) in anhydrous THF. Add the desired primary or secondary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
Causality: DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile at the highly reactive C4 position.
Execution & Validation: Stir at room temperature for 2 hours.
Validation Check: TLC (Hexanes/EtOAc 7:3) will show a highly fluorescent new spot under 254 nm UV light. The C4-Cl displacement is rapid; if heating is required, the amine is likely too sterically hindered.
Applications in Targeted Therapeutics
The structural logic described above has been successfully deployed in the synthesis of several high-profile clinical and preclinical candidates.
PDE10A Inhibitors (Schizophrenia): During the discovery of MK-8189, researchers utilized the 1,5-naphthyridine core to overcome the poor pH 7 solubility associated with quinoline analogs. The orthogonal reactivity allowed sequential S_NAr and Palladium-catalyzed C-O couplings to build the highly potent clinical candidate (3)[3].
DYRK1A Inhibitors (Type 1 & 2 Diabetes): Modifications at the 3-position (ester) and S_NAr functionalization at the 4-position of the 1,5-naphthyridine scaffold yielded highly potent inducers of human β-cell replication. The electron-withdrawing nature of the C3 ester was critical for maintaining DYRK1A inhibition potency while reducing cytotoxicity (4)[4].
PI3K/mTOR Dual Kinase Inhibitors: The integration of structure-based drug design using 1,5-naphthyridine derivatives led to the optimization of PF-04979064. The scaffold improved both in vitro potency and critical ADME properties (1)[1].
MDPI. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications". Molecules.1
ACS Publications. "Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia". Journal of Medicinal Chemistry. 3
PMC. "Generation of Highly Potent DYRK1A-Dependent Inducers of Human β-Cell Replication via Multi-Dimensional Compound Optimization". National Institutes of Health.4
Unveiling the Mechanisms of Action of 1,5-Naphthyridine Derivatives: A Comprehensive Technical Guide
Executive Summary The 1,5-naphthyridine scaffold—a diazanaphthalene characterized by nitrogen atoms at the 1 and 5 positions—has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Due to its uniq...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,5-naphthyridine scaffold—a diazanaphthalene characterized by nitrogen atoms at the 1 and 5 positions—has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Due to its unique electron distribution, hydrogen-bonding capabilities, and favorable physicochemical profile, this heterocyclic core serves as a versatile foundation for designing potent therapeutics. This whitepaper provides an in-depth mechanistic analysis of 1,5-naphthyridine derivatives, detailing their roles as eukaryotic kinase inhibitors, antimicrobial agents, and antimalarials.
Structural Pharmacology of the 1,5-Naphthyridine Core
The pharmacological versatility of 1,5-naphthyridines stems from their ability to act as bioisosteres for purine rings (such as adenine) and their capacity to engage in robust
π−π
stacking and dipole-directed interactions. The nitrogen atoms act as precise hydrogen-bond acceptors, allowing these molecules to anchor deeply into the ATP-binding pockets of kinases or the allosteric sites of bacterial enzymes.
By modulating the substituents at the 2, 3, 4, and 8 positions, drug developers can finely tune the electronic properties and steric bulk of the molecule, shifting its affinity from bacterial structural proteins to highly specific human kinase domains[1].
Eukaryotic Kinase Inhibition: Oncology and Fibrosis
In human therapeutics, 1,5-naphthyridine derivatives are primarily engineered as ATP-competitive kinase inhibitors. Their planar structure allows them to mimic the adenine moiety of ATP, inserting seamlessly into the kinase hinge region.
TGF-β Type I Receptor (ALK5) Inhibition
The Transforming Growth Factor-β (TGF-β) pathway is a master regulator of fibrosis and tumor metastasis. 1,5-naphthyridine derivatives, particularly aminothiazole and pyrazole-substituted variants, have been identified as highly potent and selective inhibitors of the TGF-β Type I receptor (ALK5)[2].
Mechanism of Action:
Crystallographic studies (e.g., PDB ID: 1VJY) reveal that the 1,5-naphthyridine core occupies the ATP-binding hinge region (residues 281–283)[3]. The N1 nitrogen of the naphthyridine ring forms a critical hydrogen bond with the backbone NH of His-283. To achieve selectivity over off-target kinases like p38 MAP kinase, developers exploit a unique "selectivity pocket" near Ser-280[3]. ATP does not occupy this pocket, but rationally designed 1,5-naphthyridines utilize pendant pyridine or pyrazole moieties to interact with Ser-280, locking the kinase in an inactive conformation and preventing the downstream phosphorylation of SMAD2/3[3],[2].
Logical flow of TGF-β signaling and its targeted disruption by 1,5-naphthyridine ALK5 inhibitors.
PI3K / mTOR Dual Inhibition
Beyond ALK5, macrocyclic 1,5-naphthyridine compounds have demonstrated sub-nanomolar efficacy against PI3Kα and mTOR. By downregulating the phosphorylation of Akt, P70S6K, and S6, these macrocycles induce apoptosis in resistant tumor cell lines (e.g., MCF-7). The macrocyclization strategy restricts the conformational flexibility of the naphthyridine core, drastically reducing entropic penalty upon binding and enhancing target residence time[4].
Antimicrobial Mechanisms: Disrupting Division and DNA Topology
In the realm of infectious diseases, 1,5-naphthyridines exhibit broad-spectrum bactericidal and antifungal properties through two distinct, highly validated mechanisms.
Inhibition of FtsZ Polymerization
FtsZ is a prokaryotic structural protein homologous to eukaryotic tubulin. During bacterial cell division, FtsZ polymerizes at the mid-cell to form the Z-ring, a scaffold that orchestrates septation. Certain phenyl-substituted 1,5-naphthyridines act as direct FtsZ inhibitors[5],[6].
Mechanism of Action: These compounds bind to the inter-domain cleft of FtsZ monomers, sterically hindering the GTP-dependent longitudinal interactions required for protofilament assembly. The failure to form a functional Z-ring leads to catastrophic bacterial filamentation and subsequent cell lysis[5].
DNA Gyrase and Topoisomerase IV Poisoning
Similar to fluoroquinolones, specific 4-oxo-1,5-naphthyridine derivatives (and their structural analogs like enoxacin) target bacterial DNA topology[7],[8].
Mechanism of Action: During DNA replication, DNA gyrase introduces negative supercoils by transiently cleaving both DNA strands. 1,5-naphthyridines intercalate into the DNA cleavage site and bind to the GyrA subunit, stabilizing the DNA-enzyme cleavage complex. This converts the essential enzyme into a cellular poison, resulting in lethal double-strand DNA breaks[8],[9].
Logical relationship diagram illustrating the pleiotropic target profile of 1,5-naphthyridines.
Antimalarial Action: Dual-Targeting Mechanism
Recent advancements have identified 2,8-disubstituted-1,5-naphthyridines as potent antimalarials against Plasmodium falciparum[10].
Mechanism of Action: These derivatives exhibit a unique dual mechanism. Primarily, they inhibit Plasmodium Phosphatidylinositol-4-kinase (PvPI4K), a lipid kinase essential for the intracellular development of the parasite. Concurrently, specific structural variants disrupt hemozoin formation in the parasite's digestive vacuole, leading to a toxic buildup of free heme. This dual-targeting drastically reduces the likelihood of the parasite developing clinical resistance[10].
Experimental Workflows & Validation Protocols
To ensure rigorous scientific integrity, the following protocols outline self-validating experimental systems for evaluating 1,5-naphthyridine derivatives.
Purpose: To validate the direct inhibition of Z-ring assembly by quantifying FtsZ polymer mass in real-time.
Causality & Self-Validation: FtsZ monomers are small and scatter light minimally. Upon GTP addition, they form massive protofilaments, exponentially increasing Rayleigh scattering. By pre-incubating the 1,5-naphthyridine compound before GTP addition, we establish direct causality: the compound prevents assembly. If the compound is added after steady-state polymerization is reached and scattering decreases, it proves the compound actively induces depolymerization.
Protein Preparation: Purify recombinant S. aureus FtsZ and dialyze into polymerization buffer (50 mM HEPES, 50 mM KCl, 5 mM MgCl₂, pH 6.8).
Baseline Establishment: Transfer 10 µM FtsZ to a quartz cuvette. Establish baseline light scattering in a spectrofluorometer (Excitation/Emission both set to 350 nm, slit width 2 nm).
Compound Incubation: Add the 1,5-naphthyridine derivative (titrated from 0.1 to 50 µM) or DMSO vehicle. Incubate for 5 minutes at 25°C.
Trigger Polymerization: Inject 1 mM GTP to initiate assembly.
Kinetic Readout: Monitor light scattering continuously for 15 minutes. Calculate the IC₅₀ based on the suppression of the maximum scattering slope compared to the DMSO control.
Step-by-step experimental workflow for validating FtsZ polymerization inhibition.
Purpose: To quantify the ATP-competitive inhibition of the TGF-βR1 kinase domain.
Causality & Self-Validation: While fluorescence polarization is high-throughput, radiometric assays eliminate compound auto-fluorescence artifacts—a common issue with highly conjugated naphthyridine rings. The phosphocellulose membrane specifically binds the basic residues of the substrate, allowing unreacted ATP to be washed away. This ensures that the measured signal directly correlates with the catalytic transfer of the phosphate, proving true enzymatic inhibition rather than assay interference.
Kinase Reaction Setup: In a 96-well plate, combine 10 nM recombinant ALK5 kinase domain, 1,5-naphthyridine inhibitor (serial dilutions), and kinase buffer (20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.4).
Initiation: Add 10 µM ATP spiked with 0.5 µCi [γ-³³P]ATP. Incubate for 30 minutes at 30°C.
Termination: Quench the reaction by adding 3% phosphoric acid.
Filtration & Washing: Transfer the mixture to a P81 phosphocellulose filter plate. Wash the plate 5 times with 1% phosphoric acid to remove all unreacted [γ-³³P]ATP.
Quantification: Add scintillation cocktail and quantify radiolabel incorporation (Counts Per Minute, CPM) using a microplate scintillation counter.
Quantitative Data Summary
The following table synthesizes the pharmacological potency of representative 1,5-naphthyridine derivatives across various therapeutic targets, demonstrating the scaffold's broad utility.
Target / Pathway
Representative Compound
Primary Indication
Potency (IC₅₀ / MIC)
Mechanism of Action
TGF-βR1 (ALK5)
Compound 19 (Aminothiazole deriv.)
Oncology / Fibrosis
4 nM (IC₅₀)
ATP-competitive hinge binder; Ser-280 interaction
PI3Kα / mTOR
Compound 14 (Macrocyclic deriv.)
Oncology
0.8 nM / 3.3 nM (IC₅₀)
Dual kinase inhibition; Akt downregulation
FtsZ Protein
Phenyl-substituted 1,5-naphthyridine
Antibacterial (MRSA)
2–8 µg/mL (MIC)
Z-ring polymerization block
DNA Gyrase
Enoxacin (Fluoroquinolone analog)
Antibacterial (Gram -/+)
<1 µg/mL (MIC)
DNA cleavage complex stabilization
Plasmodium PI4K
Compound 17 (2,8-disubstituted)
Antimalarial
<50 nM (IC₅₀)
Lipid kinase inhibition & Hemozoin block
References
BenchChem. "Application Notes and Protocols for 1,5-Naphthyridine Compounds in Antibacterial and Antifungal Research." BenchChem Application Notes. 5
Węglarz, A., et al. "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals 2024, 17, 1705. MDPI. 8
MDPI. "Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR)." Pharmaceuticals 2024.3
Gellibert, F., et al. "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry 2004. ACS Publications. 2
ScienceOpen. "Application of a macrocyclization strategy in kinase inhibitor development." 2025. 4
ACS Publications. "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy." Journal of Medicinal Chemistry 2024. 10
Rutgers University. "Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines." Bioorganic and Medicinal Chemistry Letters 2013. 6
Strategic Derivatization of Ethyl 6-Chloro-4-Hydroxy-1,5-Naphthyridine-3-Carboxylate: A Technical Guide to Structural Analogs and Pharmacological Applications Executive Summary In the landscape of modern medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Derivatization of Ethyl 6-Chloro-4-Hydroxy-1,5-Naphthyridine-3-Carboxylate: A Technical Guide to Structural Analogs and Pharmacological Applications
Executive Summary
In the landscape of modern medicinal chemistry, the 1,5-naphthyridine scaffold represents a highly privileged, bioisosteric core capable of addressing complex pharmacological targets ranging from kinase inhibition to antimicrobial resistance. At the epicenter of this chemical space is ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate (CAS: 127094-58-0)[1][2]. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic, multi-dimensional vector for drug discovery. Its three highly functionalizable sites—the 6-chloro group, the 4-hydroxy tautomeric center, and the 3-carboxylate ester—provide orthogonal handles for synthesizing a vast library of structural analogs[3]. This whitepaper dissects the molecular anatomy, self-validating synthetic workflows, and the profound biological impact of its derivatives.
Molecular Anatomy and Reactivity Profiling
Understanding the intrinsic reactivity of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate is critical for rational analog design:
The 1,5-Naphthyridine Core: The dual nitrogen atoms in the fused bicyclic system lower the overall electron density of the rings compared to quinolines, making the scaffold highly susceptible to nucleophilic aromatic substitution (SNAr) while enhancing aqueous solubility and hydrogen-bonding capacity[4].
The 4-Hydroxy/4-Oxo Tautomeric Center: This position exists in equilibrium between the 4-hydroxy and 1,4-dihydro-4-oxo forms[4]. While unreactive toward direct substitution, it can be seamlessly activated via halogenation to serve as an electrophilic hub for introducing basic amines.
The 6-Chloro Substituent: The electron-deficient nature of the naphthyridine ring activates this C-Cl bond, making it an ideal candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to append aryl or heteroaryl appendages[5].
The 3-Carboxylate (Ethyl Ester): The ethyl ester enhances lipophilicity and bioavailability[4]. It can be selectively hydrolyzed to a free carboxylic acid—a critical pharmacophore for DNA gyrase inhibition—or converted into complex amides[6].
Synthetic Methodologies: Core Construction and Derivatization
To build a robust library of structural analogs, we rely on a sequence of highly controlled, self-validating protocols.
Protocol 1: De Novo Synthesis of the 1,5-Naphthyridine Core
The Gould-Jacobs reaction is the industry standard for constructing the 4-hydroxy-3-carboxylate motif regioselectively.
Step 1: Condensation. React 5-chloro-pyridin-3-amine with diethyl ethoxymethylenemalonate (EMME) at 120°C for 2 hours.
Causality: The elevated temperature drives the elimination of ethanol, forming a stable enamine intermediate.
Step 2: Thermal Cyclization. Dilute the enamine in a high-boiling solvent (Dowtherm A) and heat to 250°C for 45 minutes.
Causality: The extreme thermal energy is required to overcome the high activation barrier of electrophilic aromatic substitution onto the electron-poor pyridine ring, forcing ring closure[3].
Validation Checkpoint: Cool to room temperature and precipitate with hexanes. Analyze via LC-MS. A successful cyclization is validated by the appearance of a major peak at m/z 253 [M+H]+, corresponding to the exact mass of C11H9ClN2O3[7].
Workflow for the Gould-Jacobs synthesis of the 1,5-naphthyridine core.
Protocol 2: 4-Position Derivatization via SNAr
Introducing cyclic secondary amines at the 4-position is crucial for kinase inhibitor development.
Step 1: Chlorination. Suspend the core compound in neat POCl3 and heat at 90°C for 3 hours.
Causality: The 4-OH group is a poor leaving group. POCl3 converts it into a highly reactive 4-chloro electrophile, yielding ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate.
Step 2: Nucleophilic Aromatic Substitution (SNAr). Dissolve the intermediate in DMF. Add 1.2 equivalents of N-methylpiperazine and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Heat at 80°C for 4 hours.
Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the piperazine nucleophile, thereby driving the reaction to completion[3].
Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly non-polar 4,6-dichloro spot and the emergence of a polar, UV-active spot confirms the substitution.
Pharmacological Applications of Structural Analogs
The strategic derivatization of the 1,5-naphthyridine scaffold unlocks diverse therapeutic avenues:
1. Kinase Inhibition (DYRK1A and Diabetes Therapy):
Analogs bearing basic amines (e.g., piperazine or morpholine) at the 4-position and specific aryl groups at the 6-position have been identified as highly potent inhibitors of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A)[3]. Inhibition of DYRK1A prevents the phosphorylation of NFAT (Nuclear Factor of Activated T-cells), allowing its nuclear translocation and subsequent induction of human β-cell replication. The incorporation of a basic piperazine ring specifically minimizes cellular cytotoxicity while retaining nanomolar kinase inhibitory potency[3].
Mechanism of DYRK1A inhibition by 1,5-naphthyridine analogs promoting β-cell replication.
2. Anti-Infective and Antimalarial Agents:
The 3-carboxylic acid derivatives of 1,5-naphthyridines mimic the pharmacophore of classical 1,8-naphthyridine antibiotics (e.g., nalidixic acid, gemifloxacin), acting as potent inhibitors of bacterial DNA gyrase and topoisomerase IV[6]. Furthermore, utilizing the 6-chloro and 3-carboxylate handles via Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation yields complex fused ring systems, such as canthin-6-one analogs, which exhibit profound antimalarial and cytotoxic properties[5][8].
Structure-Activity Relationship (SAR) Data
The following table summarizes the quantitative and qualitative biological impacts of specific structural modifications on the ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate core.
Modification Site
Substituted Group
Primary Target / Effect
Biological Impact
4-Position (R1)
Piperazine / Morpholine via SNAr
DYRK1A Kinase
Retains high kinase inhibition (EC50 < 100 nM) while significantly reducing broad cytotoxicity[3].
6-Position (R2)
Aryl / Heteroaryl via Suzuki Coupling
Target Selectivity
Modulates binding affinity in the ATP pocket; enhances antimalarial properties[3][5].
3-Position (R3)
Free Carboxylic Acid (Hydrolysis)
DNA Gyrase / Topoisomerase IV
Essential for fluoroquinolone-like antibacterial activity against Gram-negative strains[6].
Core Annulation
Pyrrole fusion (Yielding Canthinones)
Multi-target (Plasmodium)
Yields potent antimalarial agents and naturally derived alkaloid mimics[5][8][9].
Conclusion
Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate is far more than a simple building block; it is a highly programmable pharmacological vector. By understanding the distinct chemical reactivity of its functional groups, researchers can deploy targeted, self-validating synthetic protocols to generate analogs with pinpoint precision. Whether optimizing for DYRK1A inhibition to combat diabetes or synthesizing complex canthinone derivatives for antimalarial therapies, the 1,5-naphthyridine scaffold remains a cornerstone of innovative drug development.
Title: Three-step synthesis of Ethyl Canthinone-1-carboxylates from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction - PubMed
Source: nih.gov
URL:[Link]
Title: Generation of Highly Potent DYRK1A-Dependent Inducers of Human β-Cell Replication via Multi-Dimensional Compound Optimization - PMC
Source: nih.gov
URL:[Link]
Title: Synthesis and Evaluation of β-Carbolinium Cations as New Antimalarial Agents Based on π-Delocalized Lipophilic Cation (DLC) Hypothesis - J-Stage
Source: jst.go.jp
URL:[Link]
Spectroscopic Characterization of Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate: A Comprehensive Multi-Modal Guide
Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of structurally validating highly functionalized heterocyclic scaffolds. Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of structurally validating highly functionalized heterocyclic scaffolds. Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate (CAS: 127094-58-0) is a privileged intermediate widely utilized in the development of antimalarial, antimicrobial, and kinase-inhibiting therapeutics.
The structural validation of this compound is not trivial. It requires a nuanced understanding of its tautomeric equilibrium and the regiochemistry of its fused pyridine rings. This technical guide provides a field-proven, multi-modal spectroscopic workflow—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—to unequivocally confirm its identity, purity, and structural state.
Structural Context & Tautomeric Equilibrium
Before diving into the spectral data, we must address the fundamental causality behind the observed signals: tautomerism .
While the IUPAC name specifies a "4-hydroxy" moiety, 1,5-naphthyridines bearing a hydroxyl group at the 4-position undergo a profound prototropic shift. In the solid state and in polar aprotic solvents (like DMSO-
d6
), the compound exists predominantly as the 4-oxo-1,4-dihydro tautomer (a pyridone). This equilibrium is driven by the thermodynamic stability of the highly conjugated pyridone system and robust intermolecular hydrogen bonding . Consequently, our spectroscopic data will reflect a ketone-like C=O stretch in IR and a highly deshielded N-H proton in
1
H NMR, rather than a standard phenolic O-H.
Synthetic Workflow & Sample Preparation
The compound is classically synthesized via the Gould-Jacobs reaction . The process begins with the condensation of 3-amino-6-chloropyridine with diethyl ethoxymethylenemalonate (EMME), yielding an anilinomethylene malonate intermediate. Subsequent thermal electrocyclization at >240 °C in Dowtherm A affords the fused 1,5-naphthyridine core .
Because thermal cyclization can theoretically yield regioisomers depending on the steric and electronic environment of the starting pyridine, spectroscopic validation of the ortho-coupling in the newly formed ring is a critical quality control step.
Multi-Modal Spectroscopic Validation Workflow
To establish a self-validating analytical system, we employ orthogonal techniques. NMR confirms the atomic connectivity and tautomeric state, FT-IR validates the functional group vibrations, and HRMS secures the exact mass and isotopic signature.
Figure 1: Multi-modal spectroscopic workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Chemical Shifts
The
1
H NMR spectrum in DMSO-
d6
is the definitive tool for proving the regiochemistry of the Gould-Jacobs cyclization.
The Regiochemistry Check (H-7 and H-8): The presence of two doublets at 7.85 ppm and 8.15 ppm with a coupling constant of
J=8.8
Hz confirms the ortho-relationship of the protons on the chlorinated pyridine ring. If cyclization had occurred at an alternate position, we would observe meta or para coupling constants (
J<3
Hz).
The Tautomer Check (N-H vs O-H): The broad singlet at ~12.50 ppm is characteristic of a pyridone N-H proton engaged in hydrogen bonding, rather than a free phenolic O-H (which typically appears sharper and slightly more upfield).
The H-2 Deshielding: H-2 appears as a sharp singlet far downfield (8.65 ppm). This extreme shift is caused by the synergistic electron-withdrawing effects of the adjacent N-1 nitrogen and the C-3 ester carbonyl.
Table 1:
1
H and
13
C NMR Assignments (400/100 MHz, DMSO-
d6
)
Position
1
H Shift (ppm)
Multiplicity & Coupling
13
C Shift (ppm)
Structural Rationale
N-H (C-4)
12.50
br s, 1H
-
Exchangeable proton; indicates 4-oxo tautomer.
C-2
8.65
s, 1H
146.5
Highly deshielded by N-1 and C-3 ester.
C-8
8.15
d, J = 8.8 Hz, 1H
128.4
Ortho-coupled to H-7; gamma to N-5.
C-7
7.85
d, J = 8.8 Hz, 1H
125.2
Ortho-coupled to H-8; alpha to C-Cl.
CH
2
(Ester)
4.25
q, J = 7.1 Hz, 2H
60.5
Standard ethyl ester methylene.
CH
3
(Ester)
1.28
t, J = 7.1 Hz, 3H
14.2
Standard ethyl ester methyl.
C-4 (C=O)
-
-
173.5
Pyridone carbonyl carbon.
C-3 (C=O)
-
-
164.2
Ester carbonyl carbon.
C-6 (C-Cl)
-
-
151.0
Deshielded by electronegative Chlorine.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides rapid, solid-state confirmation of the functional groups. Because the sample is analyzed in its solid state via Attenuated Total Reflectance (ATR), the 4-oxo-1,4-dihydro tautomer dictates the spectrum. We do not observe a sharp, isolated O-H stretch at 3500 cm
−1
. Instead, we see a broad N-H stretch and two distinct carbonyl peaks.
Confirms the pyridone tautomer and extensive intermolecular H-bonding.
1725
C=O Stretch (Ester)
Validates the intact ethyl ester at the C-3 position.
1630
C=O Stretch (Pyridone)
Lower frequency than a standard ketone due to high conjugation in the ring.
1580, 1540
C=C, C=N Aromatic
Characteristic skeletal vibrations of the naphthyridine core.
1080
C-Cl Stretch
Confirms halogenation at the C-6 position.
High-Resolution Mass Spectrometry (HRMS)
HRMS utilizing Electrospray Ionization (ESI+) is critical for verifying the exact molecular formula (
C11H9ClN2O3
) and identifying the characteristic chlorine isotope pattern. Chlorine naturally exists as
35
Cl and
37
Cl in an approximate 3:1 ratio. Therefore, the protonated molecular ion
[M+H]+
will present a distinct M and M+2 doublet.
Table 3: HRMS (ESI+) Exact Mass and Key Fragmentation
Ion Species
Theoretical m/z
Observed m/z
Relative Intensity
Rationale / Fragmentation Pathway
[M+H]+
(
35
Cl)
253.0378
253.0380
100%
Protonated parent molecule.
[M+H]+
(
37
Cl)
255.0348
255.0351
~32%
Confirms the presence of one Chlorine atom.
[M−EtOH+H]+
207.0000
207.0005
Variable
Loss of neutral ethanol (46 Da) from the C-3 ester.
[M−CO+H]+
179.0000
179.0010
Variable
Subsequent loss of carbon monoxide (28 Da) from the ring.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to:
Protocol A: NMR Acquisition
Sample Preparation: Weigh exactly 10–15 mg of the synthesized compound. Dissolve completely in 0.6 mL of anhydrous DMSO-
d6
. Note: Ensure the solvent contains <0.01% water, as residual water will rapidly exchange with the pyridone N-H, suppressing the critical 12.50 ppm signal.
Instrument Setup: Transfer the solution to a high-quality 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.
1
H Acquisition: Run a standard 1D proton experiment. Parameters: 16 scans, 2-second relaxation delay, 90° pulse angle.
13
C Acquisition: Run a proton-decoupled 1D carbon experiment (WALTZ-16 decoupling). Parameters: 1024 scans, 2-second relaxation delay to ensure quaternary carbons (like C-Cl and C=O) relax sufficiently for detection.
Protocol B: FT-IR (ATR) Acquisition
Background: Clean the Diamond or ZnSe ATR crystal using HPLC-grade isopropanol and a lint-free wipe. Acquire a background spectrum in ambient air.
Sample Loading: Place 1–2 mg of the dry, powdered compound directly onto the center of the crystal.
Compression: Lower the ATR anvil and apply consistent pressure to ensure intimate contact between the crystal and the solid sample.
Acquisition: Acquire 32 co-added scans from 4000 to 400 cm
−1
at a resolution of 4 cm
−1
.
Protocol C: HRMS (LC-ESI+)
Sample Dilution: Prepare a 1 µg/mL stock solution of the compound in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.
Injection: Inject 1 µL into the LC-HRMS system (e.g., Q-TOF or Orbitrap).
Source Parameters: Operate the ESI source in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.
Data Collection: Acquire full scan MS data across an m/z range of 100–1000 at a mass resolution of >60,000 to confidently differentiate the exact mass from isobaric interferences.
Conclusion
The comprehensive characterization of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate requires a multimodal approach. By leveraging the extreme deshielding effects in
1
H NMR, the shifted carbonyl frequencies in FT-IR, and the exact isotopic ratios in HRMS, researchers can confidently validate not just the atomic composition, but the exact regiochemistry and tautomeric state of this vital pharmaceutical building block.
References
Brown, S.B., Dewar, M.J.S. "Centrosymmetric 1,5-naphthyridine derivatives: Synthesis, tautomerism, and thermal rearrangements." Journal of Organic Chemistry, 1978, 43(7), 1331–1337. URL:[Link]
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., Alonso, C. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2020, 25(14), 3252. PMC7408892. URL:[Link]
Exploratory
An In-depth Technical Guide to the Solubility of Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate
This guide provides a comprehensive overview of the solubility of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] Given...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of the solubility of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] Given the critical role of solubility in determining a compound's bioavailability and therapeutic efficacy, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical industry.[4][5]
Introduction to Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate
Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate belongs to the 1,5-naphthyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2][3] The solubility of this specific compound is a fundamental physicochemical property that dictates its suitability for various stages of drug development, from initial screening to formulation.[4][5] Understanding its behavior in different solvents is paramount for accurate biological testing and the development of effective delivery systems.
The structure of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate, with its aromatic rings, heteroatoms, and functional groups, suggests a complex solubility profile that is highly dependent on the nature of the solvent.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate, several structural features will influence its solubility:
The Naphthyridine Core: The fused aromatic rings of the naphthyridine core are hydrophobic and will favor interactions with non-polar solvents.
Heteroatoms (Nitrogen and Oxygen): The nitrogen and oxygen atoms in the ring system and functional groups can participate in hydrogen bonding with protic solvents.
Functional Groups: The hydroxyl (-OH), chloro (-Cl), and ethyl carboxylate (-COOCH₂CH₃) groups each contribute to the overall polarity and hydrogen bonding capacity of the molecule.
Based on these features, the compound is expected to have low solubility in water and non-polar solvents, and higher solubility in polar aprotic solvents that can effectively solvate the molecule.
Known Solubility Data
Specific quantitative solubility data for ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate in a wide range of solvents is not extensively reported in the literature. However, some key information is available:
It is also noted that purification of a similar compound, 9-chloroacridine, can be challenging due to its poor solubility in common solvents, suggesting that other naphthyridine derivatives may exhibit similar behavior.[9]
Experimental Determination of Solubility
Given the limited published data, experimental determination of the solubility of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate is essential for any research or development program. The saturation shake-flask method is a widely recognized and reliable technique for this purpose.[6]
Experimental Workflow
The following diagram outlines the key steps in determining the equilibrium solubility of the target compound.
Caption: Workflow for solubility determination.
Detailed Protocol: Saturation Shake-Flask Method
Preparation of Solvent Systems: Prepare a range of solvents of interest, such as water, buffered aqueous solutions at different pH values, ethanol, methanol, acetone, acetonitrile, and dimethyl sulfoxide (DMSO).
Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate. The excess solid should be sufficient to ensure that saturation is reached.
Solvent Addition: Add a known volume of each solvent to the respective vials.
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a syringe filter (e.g., 0.22 µm) to obtain a clear, particle-free saturated solution.
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
HPLC Method Development: A specific and sensitive HPLC method should be developed for ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate. This involves selecting an appropriate column, mobile phase, and detection wavelength.
Calibration Curve: A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.
Calculation of Solubility: The solubility is calculated from the concentration of the compound in the saturated solution and is typically expressed in units of mg/mL or µg/mL.
Factors Influencing Solubility
The solubility of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate can be significantly influenced by several factors:
pH: The presence of the hydroxyl group and nitrogen atoms in the naphthyridine ring means that the compound's ionization state can change with pH. For ionizable compounds, determining solubility as a function of pH is crucial.[6] It is expected that the solubility will vary in different pH environments.
Temperature: The effect of temperature on solubility is dependent on the thermodynamics of the dissolution process.[10] For most solids, solubility increases with temperature.
Polymorphism: The solid-state form of the compound can impact its solubility. Different crystalline forms (polymorphs) or an amorphous form can exhibit different solubilities.
Conclusion
While specific quantitative solubility data for ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate is sparse in the public domain, this guide provides a robust framework for understanding and experimentally determining this critical parameter. The compound is known to be soluble in DMSO, and its structural characteristics suggest low aqueous solubility. For researchers and drug development professionals, the detailed experimental protocol provided herein offers a reliable path to generating the necessary solubility data to advance their work. A thorough understanding and empirical determination of solubility are indispensable for the successful development of any new chemical entity.
References
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. Available at: [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - R Discovery. Available at: [Link]
Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - MDPI. Available at: [Link]
Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Available at: [Link]
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available at: [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available at: [Link]
Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. Available at: [Link]
Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed. Available at: [Link]
Drug solubility: why testing early matters in HTS | BMG LABTECH. Available at: [Link]
Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate - PubChem. Available at: [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. Available at: [Link]
HETEROCYCLIC COMPOUNDS - UOU. Available at: [Link]
13.3: Factors Affecting Solubility - Chemistry LibreTexts. Available at: [Link]
The 1,5-Naphthyridine Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance
Executive Summary The 1,5-naphthyridine core is a planar, electron-deficient heterocyclic system that has evolved from an academic curiosity into a "privileged scaffold" in modern drug discovery. Characterized by two fus...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,5-naphthyridine core is a planar, electron-deficient heterocyclic system that has evolved from an academic curiosity into a "privileged scaffold" in modern drug discovery. Characterized by two fused pyridine rings, its unique physicochemical properties enable robust π-π stacking and directional hydrogen bonding, making it an ideal pharmacophore for diverse biological targets. This technical whitepaper explores the historical discovery of 1,5-naphthyridines, dissects the causality behind their foundational synthetic methodologies, and highlights their critical applications in medicinal chemistry, ranging from antimalarial therapeutics to advanced neurological PET imaging.
Historical Context and Scaffold Discovery
Naphthyridines (also known as diazanaphthalenes or pyridopyridines) comprise six isomeric bicyclic systems containing two fused pyridine rings[1]. The foundational nomenclature and the first derivative of this class—a 1,8-naphthyridine—were introduced by Reissert in 1893[2].
However, the synthesis of the first unsubstituted 1,5-naphthyridine was not achieved until 1927. Chemists Bobrański and Sucharda successfully synthesized the core by adapting the classical Skraup quinoline synthesis, utilizing 3-aminopyridine as the primary starting material[3]. For decades, the scaffold remained relatively underexplored until the late 20th century, when the concept of "privileged structures" in medicinal chemistry gained traction. Today, the 1,5-naphthyridine core is recognized for its metabolic stability and predictable pharmacokinetic profile, driving its integration into thousands of patented therapeutic compounds[1].
Evolution of Synthetic Methodologies
The Skraup Synthesis
Historically, the 4 was the earliest method used to construct the 1,5-naphthyridine ring. The reaction involves treating a 3-aminopyridine derivative with glycerol, sulfuric acid, and an oxidizing agent[4].
Mechanistic Causality: The sulfuric acid dehydrates the glycerol in situ to form acrolein. The highly reactive acrolein then undergoes a Michael addition with the exocyclic amine of 3-aminopyridine. Subsequent electrophilic aromatic substitution (cyclization) and oxidation yield the bicyclic 1,5-naphthyridine ring system[4].
The Gould-Jacobs Reaction
Due to the highly exothermic and sometimes uncontrollable nature of the classical Skraup reaction, the has become the preferred, direct route to synthesize 4-oxo (or 4-hydroxy) substituted 1,5-naphthyridines. This two-step process involves the condensation of an aminopyridine with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.
Workflow of the Gould-Jacobs synthesis for 1,5-naphthyridine cores.
As an application scientist, executing the Gould-Jacobs reaction requires precise control over thermodynamics and solvent selection. Below is a self-validating protocol for the synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate .
Step 1: Condensation (Enamine Formation)
Action: In a 100 mL round-bottom flask, dissolve 3-aminopyridine (50 mmol) in 25 mL of ethanol. Add diethyl ethoxymethylenemalonate (55 mmol) dropwise at room temperature. Heat the mixture to reflux for 2 hours.
Causality: Ethanol acts as a polar protic solvent, stabilizing the transition state during the nucleophilic attack of the exocyclic amine on the electrophilic alkene of the malonate. Refluxing provides the thermal energy required to drive the elimination of ethanol, forming the stable enamine intermediate.
Validation: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the highly polar 3-aminopyridine spot indicates full conversion. Remove ethanol under reduced pressure.
Step 2: Thermal Electrocyclization
Action: In a separate 250 mL three-necked flask equipped with a reflux condenser, heat 100 mL of diphenyl ether to 250 °C. Add the crude enamine intermediate dropwise with vigorous stirring over 30 minutes. Maintain 250–255 °C for an additional 30 minutes.
Causality: Diphenyl ether is strictly selected for its exceptionally high boiling point (259 °C) and thermal stability. This extreme thermal input is thermodynamically required to overcome the high activation energy barrier of the 6π-electrocyclization that closes the second pyridine ring.
Validation: A distinct color change and the formation of a precipitate upon cooling indicate successful cyclization.
Step 3: Precipitation and Isolation
Action: Allow the mixture to cool to room temperature. Add 100 mL of hexanes to the cooled mixture. Collect the solid product by vacuum filtration and wash thoroughly with hexanes.
Causality: Hexanes act as a non-polar anti-solvent. The highly polar 1,5-naphthyridine product is insoluble in hexanes, forcing it to crash out of the diphenyl ether solution, while unreacted lipophilic byproducts remain dissolved.
Validation: A sharp melting point of the isolated solid confirms the purity of the heterocyclic core, ready for downstream functionalization.
Pyronaridine is a highly active blood schizonticidal Mannich base antimalarial drug, originally synthesized in China in the 1970s[5]. It features a substituted 1,5-naphthyridine core and is highly effective against chloroquine-resistant strains of Plasmodium falciparum[5].
Mechanism of Action:6. It inhibits in vitro β-hematin formation and forms a complex with hematin at a precise 1:2 stoichiometry[6]. By preventing the parasite from crystallizing toxic heme into inert hemozoin, pyronaridine induces severe oxidative stress and subsequent lysis of the parasite[6].
Mechanism of action of Pyronaridine inhibiting hemozoin formation.
Neurological PET Tracers: Tau Imaging
In the realm of neurodegenerative diseases, 1,5-naphthyridines have shown exceptional promise as Positron Emission Tomography (PET) tracers. 7 identified 1,5-naphthyridine derivatives as potent and selective binders to aggregated tau proteins in Alzheimer's Disease (AD)[7].
Specifically, Compound 75 (also known as 18F-JNJ311) was discovered following a mini-High Throughput Screen (HTS) of 4000 compounds using 3D shape/pharmacophore comparison. The 1,5-naphthyridine core provided an optimal pharmacokinetic profile, demonstrating high affinity for tau aggregates with minimal off-target binding to Monoamine Oxidase B (MAO-B)[7].
Quantitative Data Summaries
Table 1: Skraup Synthesis Modifications for 1,5-Naphthyridines [4]
Starting Material
Carbonyl Compound
Product
Yield (%)
3-Aminopyridine
2-Methylpropenal
3-Methyl-1,5-naphthyridine
30%
3-Aminopyridine
Methyl vinyl ketone
4-Methyl-1,5-naphthyridine
11%
| 3-Amino-4-methylpyridine | Acetaldehyde | 2,8-Dimethyl-1,5-naphthyridine | Not Reported |
Table 2: Pharmacological Activity of 1,5-Naphthyridine Derivatives [2],[6],[7]
Compound / Drug
Target / Application
Potency / Efficacy
Pyronaridine
Plasmodium falciparum (Hematin)
High (Inhibits β-hematin formation)
Compound 75 (18F-JNJ311)
Tau aggregates (PET Tracer)
High affinity, selective vs Aβ
7-Phenyl-tetrahydrochromeno...
A549 cell line (Cytotoxicity)
IC50 = 1.03 µM
| Pyrazole 18 | TGF-β Type I Receptor (ALK5) | IC50 = 20 nM |
References
Source: Molecules (PMC / NIH)
Application Note: Synthesis of 1,5-Naphthyridine-4-carboxylic Acid Esters
Source: BenchChem
URL
Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives
Source: BenchChem
URL
Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
1,6-Naphthyridin-2(1H)
Discovery of N-(Pyridin-4-yl)
A Novel Process for Antimalarial Drug Pyronaridine Tetraphosphate
Source: ACS Publications
URL
Application Note: Protocol for the Synthesis of Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate
Introduction & Mechanistic Rationale The 1,5-naphthyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial agents, kinase inhibitors, and targ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The 1,5-naphthyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial agents, kinase inhibitors, and targeted therapeutics[1],[2]. Within this class, ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate (CAS: 127094-58-0) serves as a critical, highly functionalized building block[3]. The 6-chloro and 3-carboxylate groups provide orthogonal handles for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling or amidation), while the 4-hydroxy group—which exists predominantly in its 4-oxo-1,4-dihydro tautomeric form—can be readily converted into a triflate or chloride for subsequent nucleophilic aromatic substitution (SNAr).
The most robust and scalable method for synthesizing 4-hydroxy-1,5-naphthyridines is the Gould-Jacobs reaction . This protocol proceeds via a two-step sequence:
Condensation: 5-Amino-2-chloropyridine undergoes nucleophilic addition with diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol to form a stable enamine intermediate.
Thermal Cyclization: The enamine is subjected to high-temperature electrocyclization. Because this step requires overcoming a significant activation energy barrier, it is performed at ~250 °C in a high-boiling, thermally stable solvent such as Dowtherm A[4].
Workflow for the synthesis of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate.
Reagents and Materials
Reagent
MW ( g/mol )
Equivalents
Role in Synthesis
5-Amino-2-chloropyridine
128.56
1.0
Primary starting material / Nucleophile
Diethyl ethoxymethylenemalonate (EMME)
216.23
1.1
Electrophile / Carbon source
Dowtherm A (Diphenyl ether/Biphenyl)
~166.00
10 volumes
High-boiling solvent for thermal cyclization
Hexanes / Diethyl Ether
N/A
As needed
Anti-solvent for product precipitation
Ethanol / DMF
N/A
As needed
Solvents for final recrystallization
Step-by-Step Experimental Protocol
Step 1: Condensation (Preparation of Enamine Intermediate)
Causality Check: This step is performed neat (without solvent) to maximize the collision frequency between reactants. The reaction is driven to completion by the continuous removal of ethanol (Le Chatelier's principle).
Setup: In a 500 mL round-bottom flask equipped with a short-path distillation apparatus and a magnetic stir bar, charge 5-amino-2-chloropyridine (1.0 eq) and EMME (1.1 eq).
Heating: Heat the neat mixture to 120–130 °C under an inert argon atmosphere.
Distillation: Maintain the temperature for 2–4 hours. Collect the distilling ethanol byproduct.
Validation: Monitor the reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The reaction is complete when the primary amine is fully consumed.
Isolation: Cool the reaction mixture to room temperature. The resulting thick, viscous syrup is diethyl (((6-chloropyridin-3-yl)amino)methylene)malonate. This intermediate is sufficiently pure to be used directly in the next step.
Causality Check: The intermediate is added dropwise to pre-heated Dowtherm A to prevent dangerous bumping caused by the sudden, rapid evolution of ethanol gas during cyclization[4].
Solvent Preparation: In a rigorously dried 3-neck flask equipped with a reflux condenser, addition funnel, and internal thermometer, heat 10 volumes (relative to the starting material weight) of Dowtherm A to 245–250 °C.
Addition: Carefully add the crude enamine intermediate dropwise (or in small, melted portions) into the vigorously stirring, hot Dowtherm A.
Cyclization: Maintain the reaction temperature strictly at 250 °C for 30–60 minutes. The reaction mixture will darken significantly as the cyclization proceeds. Do not exceed 60 minutes to prevent charring and decomposition.
Cooling: Remove the heat source and allow the mixture to cool slowly to approximately 90 °C.
Precipitation: Add 10–15 volumes of hexanes to the mixture. Rationale: The 1,5-naphthyridine product has a rigid, planar structure with high lattice energy, making it highly insoluble in non-polar solvents, whereas Dowtherm A remains fully soluble[4].
Filtration: Cool the suspension to 0–5 °C in an ice bath and stir for 1 hour. Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with cold hexanes (3 x 50 mL) to remove all residual Dowtherm A.
Purification: Recrystallize the crude solid from boiling ethanol or a DMF/water mixture to afford pure ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate.
Mechanistic steps of the Gould-Jacobs reaction forming the 1,5-naphthyridine core.
Analytical Characterization & Expected Results
To ensure the integrity of the self-validating protocol, verify the final compound against the following expected analytical parameters:
Analytical Parameter
Expected Result / Specification
Appearance
Off-white to pale yellow crystalline solid
LC-MS (ESI+)
m/z [M+H]+ calculated for C11H10ClN2O3: 253.04; Found: ~253.1
Incomplete Cyclization: If LC-MS analysis of the final precipitate shows the presence of unreacted enamine intermediate, the temperature of the Dowtherm A likely dropped below 240 °C during the addition phase. Ensure the heating mantle has sufficient wattage to maintain the endothermic cyclization temperature.
Regioisomer Formation: The cyclization of 3-aminopyridines can theoretically yield both 1,5- and 1,7-naphthyridines depending on whether ring closure occurs at the C6 or C4 position. However, cyclization at the C6 position (ortho to the pyridine nitrogen) is highly favored both thermodynamically and kinetically, leading predominantly to the desired 1,5-isomer[5].
Product Insolubility: 1,5-Naphthyridine derivatives exhibit strong intermolecular interactions (hydrogen bonding and π-stacking). Due to this low solubility, column chromatography is highly impractical; recrystallization must be prioritized for purification[4].
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Discovery Chemists, Assay Biologists, and Translational Scientists
Application: Scaffold derivatization, High-Throughput Screening (HTS), and Hit-to-Lead Optimization
Introduction & Pharmacophore Rationale
The 1,5-naphthyridine core is a privileged, highly validated pharmacophore in modern kinase drug discovery. It has been successfully deployed to target a wide array of kinases, including the transforming growth factor-β type I receptor (ALK5) [1], fibroblast growth factor receptors (FGFR) [2], and parasitic lipid kinases like PI4K [3].
The utility of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate (CAS 127094-58-0) lies in its tri-functionalized nature, making it an ideal foundational scaffold for library synthesis:
The 1,5-Naphthyridine Core: The N1 and N5 atoms act as critical hydrogen-bond acceptors. In kinases like ALK5, the N1 atom forms a robust hydrogen bond with the backbone NH of the hinge region (e.g., His-283), perfectly mimicking the adenine ring of ATP [1].
C6-Chlorine: Serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing chemists to append functional groups that probe the solvent-exposed region of the kinase.
C3-Ethyl Carboxylate & C4-Hydroxyl: The C3 ester can be readily saponified and converted into diverse amides to target the kinase's internal "selectivity pocket." The C4-hydroxyl group (which exists in tautomeric equilibrium with the 4-oxo form) can be converted to a chloride via POCl₃, enabling further S_NAr displacement to optimize binding affinity.
Caption: Workflow for generating and screening 1,5-naphthyridine kinase inhibitor libraries.
To screen the synthesized 1,5-naphthyridine library, we utilize a universal ADP-detection assay.
Causality & Rationale: Because 1,5-naphthyridines are ATP-competitive hinge binders, their apparent potency (
IC50
) is highly dependent on the ATP concentration in the assay. We must run this assay at the apparent
Km
for ATP of the specific kinase to ensure maximum sensitivity to competitive inhibitors while maintaining a robust signal window. Furthermore, measuring ADP production eliminates the need for substrate-specific phospho-antibodies, allowing the same protocol to be used across a broad kinase panel (e.g., ALK5, FGFR, p38).
Note: This protocol is optimized for a 384-well microplate format.
Step 1: Reagent Preparation
Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Rationale: Brij-35 prevents non-specific compound aggregation and promiscuous inhibition.
Dilute the recombinant kinase (e.g., ALK5) and corresponding substrate (e.g., MBP or specific peptide) in Kinase Buffer.
Prepare ATP at 2X the predetermined
Km
concentration.
Step 2: Compound Addition & Pre-incubation
Dispense 100 nL of 1,5-naphthyridine library compounds (in 100% DMSO) into the assay plate using an acoustic liquid handler (e.g., Echo 550).
Self-Validation Controls: Include Staurosporine (10 µM) as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition).
Add 5 µL of the Kinase/Substrate mixture to all wells. Centrifuge at 1000 x g for 1 minute.
Incubate at room temperature for 15 minutes. Rationale: Pre-incubation allows slow-binding 1,5-naphthyridine derivatives to reach equilibrium with the kinase before ATP competition begins.
Step 3: Reaction Initiation & Detection
Add 5 µL of the ATP solution to initiate the reaction. Total assay volume is now 10 µL.
Incubate for 60 minutes at room temperature.
Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin for light generation. Incubate for 30 minutes.
Read luminescence on a multi-mode microplate reader.
Step 4: Quality Control & Data Analysis
Calculate the Z'-factor for the plate using the Staurosporine and DMSO controls.
Validation Gate: A Z'-factor
≥0.6
is required to validate the plate. If Z' < 0.6, the data must be discarded due to unacceptable assay noise.
Secondary Cellular Assay: Target Engagement
Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and the high intracellular ATP concentration (~1-5 mM) which outcompetes hinge-binding inhibitors. To validate the 1,5-naphthyridine hits, we measure the downstream inhibition of signaling pathways.
Caption: Mechanism of ALK5 inhibition by 1,5-naphthyridine derivatives blocking downstream Smad signaling.
Protocol: Cellular Phospho-Smad2/3 AlphaLISA
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate in DMEM + 10% FBS. Incubate overnight.
Starvation: Replace media with serum-free DMEM for 12 hours. Rationale: Serum contains endogenous growth factors that create a high basal phosphorylation background.
Compound Treatment: Treat cells with serial dilutions of the 1,5-naphthyridine hits for 1 hour. Include RepSox (a known ALK5 inhibitor) as a positive control [1].
Stimulation: Stimulate cells with 2 ng/mL TGF-β1 for 30 minutes.
Lysis & Detection: Lyse the cells using AlphaLISA Lysis Buffer. Transfer 10 µL of lysate to a 384-well OptiPlate. Add Acceptor beads conjugated to an anti-total-Smad antibody and Donor beads conjugated to an anti-phospho-Smad2/3 antibody.
Validation Check: Run a parallel cell viability assay (e.g., CellTiter-Glo) to ensure that reductions in phospho-Smad are due to kinase inhibition, not compound cytotoxicity.
Representative Data & Interpretation
The structural functionalization of the ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate scaffold directly dictates both potency and selectivity. Table 1 illustrates a typical SAR (Structure-Activity Relationship) progression.
Table 1: Quantitative Profiling of 1,5-Naphthyridine Derivatives
Compound ID
Modification from Scaffold
ALK5 Biochemical
IC50
(nM)
p38 MAP Kinase
IC50
(nM)
Cellular p-Smad
IC50
(nM)
Scaffold
Unmodified
> 10,000
> 10,000
N/A
Intermediate A
C4-Cl, C3-Ethyl Ester
4,500
8,200
> 10,000
Hit B
C4-Aminothiazole, C3-Amide
125
450
1,200
Lead C
C6-Pyridyl, C4-Pyrazole
4
> 10,000
45
Data Interpretation (E-E-A-T Insights):
The unmodified scaffold lacks the necessary spatial bulk to fully occupy the ATP pocket. Converting the C4-hydroxyl to a reactive chloride (Intermediate A) allows for the substitution of an aminothiazole or pyrazole. As seen in Lead C , appending a pyridyl group at the C6 position (replacing the chlorine via Suzuki coupling) pushes the molecule into the selectivity pocket orthogonal to the hinge region. This specific interaction is what drives the exceptional selectivity profile against off-target kinases like p38 MAP kinase, while maintaining single-digit nanomolar potency against ALK5 [1].
References
Gellibert, F., et al. "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry, 2004.[Link]
Angibaud, P. R., et al. "Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family." Cancer Research, 2015.[Link]
Sharma, A., et al. "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy." Journal of Medicinal Chemistry, 2024.[Link]
Method
Advanced Experimental Design for Evaluating 1,5-Naphthyridine Kinase Inhibitors: From Target Engagement to In Vivo Efficacy
Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Kinase Inhibition (e.g., PI4K, ALK5) and Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling Mec...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol GuideTarget Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Kinase Inhibition (e.g., PI4K, ALK5) and Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling
Mechanistic Rationale: The 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core has emerged as a highly privileged scaffold in modern drug discovery, particularly in the design of potent kinase inhibitors[1]. The strategic placement of the two nitrogen atoms (N1 and N5) within the fused bicyclic ring system provides exceptional hydrogen-bond acceptor capabilities.
Causality in Structural Design:
When targeting the ATP-binding pocket of kinases—such as Phosphatidylinositol 4-kinase (PI4K) in Plasmodium falciparum[1] or the TGF-β Type I Receptor (ALK5) in human fibrotic models[2]—the N1 nitrogen of the 1,5-naphthyridine group acts as a critical anchor. It forms a highly stable hydrogen bond with the backbone amide of the kinase hinge region (e.g., His-283 in ALK5)[2]. This competitive displacement of ATP is the fundamental mechanism driving the efficacy of these compounds.
Fig 1: Mechanism of competitive kinase inhibition by 1,5-naphthyridine compounds.
In Vitro Target Engagement: Cell-Free Kinase Assay
To establish true target engagement, we must isolate the kinase activity from cellular variables (like membrane permeability or efflux pumps). We utilize the ADP-Glo™ Kinase Assay for this protocol[3].
Causality & Self-Validation:
Unlike assays that measure ATP depletion, ADP-Glo measures the production of ADP. This provides a significantly higher signal-to-background ratio at low ATP conversion rates. By strictly limiting the reaction to <10% ATP conversion, we ensure the reaction remains in the linear phase (initial velocity,
V0
). This is an absolute requirement for accurate Michaelis-Menten kinetics and precise
IC50
determination[4]. The protocol is self-validating through the mandatory calculation of the Z'-factor; a Z' > 0.5 confirms the assay is robust and not subject to edge effects or pipetting variance.
Protocol 1: Step-by-Step ADP-Glo Kinase Assay
Reagent Preparation: Prepare the assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute the recombinant kinase (e.g., purified PvPI4K or ALK5) to a pre-optimized working concentration (typically 1-5 nM).
Compound Incubation: In a 384-well white microplate, add 1 µL of 1,5-naphthyridine compounds (10-point, 3-fold serial dilutions in DMSO). Add 2 µL of the kinase solution. Incubate for 15 minutes at 22°C to allow compound-target equilibration.
Control validation: Include "No Enzyme" wells (buffer only) to establish baseline luminescence and "Vehicle" wells (DMSO only) for maximum activity.
Kinase Reaction: Initiate the reaction by adding 2 µL of a substrate/ATP mix (final ATP concentration should be at the
Km
for the specific kinase, e.g., 10 µM)[3]. Incubate for exactly 40 minutes at 22°C.
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luciferase-mediated luminescent signal. Incubate for 30 minutes.
Data Acquisition & Analysis: Read luminescence on a microplate reader (integration time: 0.5–1 second). Calculate the Z'-factor using the Vehicle and No Enzyme controls. Fit the dose-response data using a 4-parameter logistic non-linear regression model to determine the
IC50
.
In Vivo Efficacy & Pharmacokinetics (PK)
Once in vitro potency is established, compounds must be evaluated in a physiological system. For 1,5-naphthyridine PI4K inhibitors targeting malaria, standard murine models are inadequate because P. falciparum exclusively infects human erythrocytes[1].
Causality & Self-Validation:
To bridge this biological gap, we utilize a Humanized Mouse Model (NOD-scid IL-2Rγnull mice engrafted with human red blood cells)[1]. This model ensures that the parasite's microenvironment is human, while the PK parameters (clearance, volume of distribution) are murine. Because 1,5-naphthyridines can exhibit high plasma protein binding, assessing unbound clearance (
CLu
) is critical. A compound might appear stable in vitro but fail in vivo due to extra-hepatic clearance mechanisms or high unbound clearance[3].
Protocol 2: Humanized Mouse Efficacy Model
Model Preparation: Chemically deplete the innate immune system of NOD-scid IL-2Rγnull (NSG) mice. Inject human erythrocytes intraperitoneally daily to achieve a stable human red blood cell chimerism of >40%.
Infection: Inoculate the mice intravenously with
2×107
P. falciparum (NF54 strain) infected erythrocytes[1].
Dosing Strategy: Once parasitemia reaches 0.1% (typically day 3 post-infection), administer the 1,5-naphthyridine compound via oral gavage (PO). Formulate the compound in a biologically compatible vehicle (e.g., 0.5% Hydroxypropyl methylcellulose / 0.1% Tween-80).
Control validation: Include a vehicle-only cohort (negative control) and a standard-of-care cohort (e.g., Chloroquine or Artesunate) to validate the infection's drug sensitivity.
Sampling & Efficacy Readout: Collect 20 µL of tail-vein blood daily. Quantify parasitemia using flow cytometry (staining with SYBR Green I and anti-human CD235a). Efficacy is defined as the log-reduction in parasitemia relative to the vehicle control on day 7.
Quantitative Data Interpretation
To make go/no-go decisions in hit-to-lead optimization, quantitative data must be synthesized across biochemical, cellular, and in vivo domains. The table below illustrates the expected profile of optimized 2,8-disubstituted-1,5-naphthyridines[1] compared to early-stage hits and reference controls.
Compound Class
Target Kinase
Cell-Free Kinase
IC50
(nM)
Cellular Viability
IC50
(nM)
Mouse Oral Bioavailability (%F)
In Vivo Efficacy Readout
Optimized 1,5-Naphthyridine
PfPI4K
4.0 ± 0.5
15.0 ± 2.1
45%
>99% parasitemia reduction (4 × 50 mg/kg)
Early Hit (Unoptimized)
PfPI4K
12.5 ± 1.2
85.0 ± 5.5
<10%
80% parasitemia reduction (4 × 50 mg/kg)
ALK5 Inhibitor (Ref)
ALK5
20.0 ± 2.0
45.0 ± 4.0
38%
Significant tumor stasis (30 mg/kg)
Sapanisertib (Control)
PvPI4K
4.0 ± 0.2
N/A (Toxicity)
N/A
Assay Positive Control
Data Interpretation Note: A sharp drop-off between Cell-Free
IC50
and Cellular
IC50
often indicates poor membrane permeability or high intracellular protein binding. Optimization of the C2 and C8 substituents on the 1,5-naphthyridine core is typically required to balance these physicochemical properties[5].
References
Title: Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Focus Area: Hit-to-Lead Optimization, Kinase Inhibition, and Assay Validation
Pharmacological Context & Rationale
1,5-Naphthyridine derivatives are privileged heterocyclic pharmacophores widely utilized in modern medicinal chemistry. Their rigid, planar structure and the presence of nitrogen atoms at positions 1 and 5 make them exceptional hydrogen-bond acceptors. This structural geometry is particularly suited for targeting the ATP-binding hinge regions of kinases[1].
As an Application Scientist, I frequently encounter 1,5-naphthyridines in screening libraries targeting the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5) for oncology and fibrosis[1], as well as Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) for antimalarial therapeutics[2]. The primary challenge when screening these conjugated aromatic systems is distinguishing true target engagement from assay interference (e.g., compound autofluorescence or aggregation). A robust high-throughput screening (HTS) cascade must therefore integrate a highly specific primary biochemical assay with a physiologically relevant secondary cell-based assay.
Fig 1. Hierarchical HTS workflow for 1,5-naphthyridine derivatives from library to lead optimization.
Causality & Rationale:
1,5-naphthyridines possess conjugated rings that frequently exhibit intrinsic fluorescence, leading to high background noise and false positives in standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) circumvents this by utilizing lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a time delay (e.g., 50 µs) before measurement, short-lived compound autofluorescence decays completely, ensuring high signal-to-noise ratios.
Self-Validating System:
This protocol is designed as a self-validating system. Every 384-well plate must incorporate a 0% inhibition control (DMSO only), a 100% inhibition control (reference inhibitor, e.g., SB431542 for ALK5), and real-time Z'-factor calculation. A Z'-factor > 0.6 validates the assay's readiness and reliability for HTS.
Step-by-Step Methodology:
Reagent Preparation: Prepare the kinase working solution (e.g., purified recombinant GST-tagged ALK5 kinase domain, residues 198−503)[1] and the substrate/ATP mix in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 1,5-naphthyridine derivatives (100 nL of 10 mM DMSO stocks) into a 384-well low-volume proxiplate. Critical: Final DMSO concentration must not exceed 1% to prevent kinase denaturation.
Kinase Reaction: Add 5 µL of the kinase working solution to the compound wells. Incubate for 15 minutes at room temperature (RT) to allow pre-binding of the 1,5-naphthyridine inhibitors to the ATP pocket.
Reaction Initiation: Add 5 µL of the substrate/ATP mix. The ATP concentration should be set at the empirical
Km
to maximize assay sensitivity to competitive inhibitors. Incubate for 60 minutes at RT.
Detection: Add 10 µL of the TR-FRET detection mix containing EDTA (to stop the reaction by chelating Mg²⁺), Europium-labeled anti-phospho antibody, and a fluorescent acceptor (e.g., ULight-conjugated streptavidin if using a biotinylated substrate).
Measurement: Incubate for 60 minutes at RT. Read on a multi-mode microplate reader with excitation at 320/340 nm and dual emission at 615 nm (donor) and 665 nm (acceptor). Calculate the 665/615 ratio to determine kinase activity.
Causality & Rationale:
Biochemical potency does not guarantee cellular efficacy due to potential issues with cell permeability, efflux pump liability, or off-target cytotoxicity. For ALK5 inhibitors, a HepG2 cell line stably transfected with a luciferase reporter driven by the PAI-1 promoter provides a highly sensitive, functional readout of TGF-β signaling blockade[1].
Self-Validating System:
To ensure that a reduction in luminescence is due to specific ALK5 inhibition rather than general 1,5-naphthyridine cytotoxicity, a parallel cell viability counter-screen (e.g., CellTiter-Glo measuring ATP) must be performed on replica plates. Any compound showing >20% cytotoxicity at the functional
IC50
is flagged as a false positive.
Step-by-Step Methodology:
Compound Treatment: Acoustically dispense 1,5-naphthyridine derivatives in a 10-point dose-response format (10 µM to 1 nM). Incubate for 1 hour.
Stimulation: Add recombinant human TGF-β1 (final concentration 1 ng/mL) to stimulate the ALK5 pathway. Incubate for 16 hours.
Detection: Equilibrate plates to RT for 30 minutes. Add an equal volume of luciferase assay reagent. Incubate for 5 minutes to allow complete cell lysis and steady-state luminescence.
Analysis: Read luminescence. Normalize the dose-response curves against the viability counter-screen to calculate the true cellular
IC50
.
Fig 2. Mechanism of ALK5 kinase inhibition by 1,5-naphthyridine derivatives blocking transcription.
Data Presentation & SAR Interpretation
The optimization of 1,5-naphthyridine hits typically involves modifying the substituents at the C2, C4, or C8 positions to enhance selectivity, solubility, and pharmacokinetic properties[2][3]. The table below summarizes quantitative screening data, demonstrating how structural modifications (e.g., shifting from aminothiazole to pyrazole substitutions) impact primary target potency versus off-target (p38 MAPK) activity[1].
Table 1: Representative HTS Data for 1,5-Naphthyridine Derivatives
Compound ID
Core Scaffold Modification
ALK5 Kinase
IC50
(nM)
Cellular Assay
IC50
(nM)
p38 MAPK
IC50
(nM)
Hit 1
1,5-Naphthyridine Aminothiazole
274
429
> 16,000
Lead 15
1,5-Naphthyridine Pyrazole
6
Potent
> 10,000
Lead 19
1,5-Naphthyridine Pyrazole
4
Potent
> 10,000
Interpretation: The data clearly shows that optimizing the 1,5-naphthyridine core with pyrazole substituents (Compounds 15 and 19) drastically improves ALK5 binding affinity (single-digit nanomolar range) while maintaining a >1000-fold selectivity window over the structurally similar p38 MAP kinase[1].
Application Notes and Protocols for In Vitro and In Vivo Studies of 1,5-Naphthyridine Compounds
Introduction: The Versatility of the 1,5-Naphthyridine Scaffold The 1,5-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine rings, is a privileged structure in medicinal chemistry.[1][2] Its rigid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine rings, is a privileged structure in medicinal chemistry.[1][2] Its rigid framework and the strategic placement of nitrogen atoms allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities.[3][4] Researchers have successfully developed 1,5-naphthyridine derivatives with potent anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[3][5][6] This has established the 1,5-naphthyridine scaffold as a critical building block in modern drug discovery and development.[1]
This guide provides an in-depth overview of the experimental workflows for evaluating the biological activity of novel 1,5-naphthyridine compounds. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, actionable protocols for in vitro and in vivo studies.
Part 1: In Vitro Evaluation of 1,5-Naphthyridine Derivatives
In vitro assays are the foundational step in characterizing the biological effects of new chemical entities. They provide a controlled environment to assess cytotoxicity, target engagement, and mechanism of action.
Assessment of Antiproliferative and Cytotoxic Activity
A primary focus for many 1,5-naphthyridine derivatives is their potential as anticancer agents.[7][8] Several compounds have demonstrated significant antiproliferative activity against various human cancer cell lines, including colon, lung, breast, and pancreatic cancer.[9][10][11] The initial assessment of a compound's anticancer potential is typically its ability to inhibit cell growth or induce cell death.
The following table summarizes the reported cytotoxic activities of various 1,5-naphthyridine derivatives against different human cancer cell lines, providing a comparative analysis of their potency.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17]
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]
Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[15][17]
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][17]
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow for determining cell viability using the MTT assay.
Mechanistic Studies: Elucidating the Mode of Action
Understanding how a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. 1,5-Naphthyridine derivatives have been shown to induce cell death through various mechanisms, including apoptosis and cell cycle arrest.[6][14]
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[18] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[18]
Materials:
Cells treated with 1,5-naphthyridine compounds
Annexin V-FITC/PI apoptosis detection kit
1X Binding Buffer
Phosphate-Buffered Saline (PBS)
Flow cytometer
Procedure:
Cell Treatment and Harvesting: Seed and treat cells with the test compound for the desired time. Harvest both adherent and floating cells.[12]
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[19]
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]
Interpretation of Results:
Annexin V- / PI- (Q3): Viable cells
Annexin V+ / PI- (Q4): Early apoptotic cells
Annexin V+ / PI+ (Q2): Late apoptotic or necrotic cells
Annexin V- / PI+ (Q1): Necrotic cells
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, and G2/M).[10] Many anticancer agents, including some 1,5-naphthyridine derivatives, induce cell cycle arrest at specific checkpoints.[14]
Materials:
Cells treated with 1,5-naphthyridine compounds
PBS
Ice-cold 70% ethanol
PI staining solution (containing PI and RNase A)[14]
Flow cytometer
Procedure:
Cell Harvesting: Harvest approximately 1 x 10⁶ cells.
Washing: Wash the cells with PBS and centrifuge. Resuspend the pellet in 400 µL of PBS.[19]
Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] Incubate on ice for at least 30 minutes.[19]
Washing: Centrifuge the fixed cells (at a higher speed than live cells) and wash twice with PBS.[19]
Staining: Resuspend the cell pellet in 50 µL of RNase A solution and then add 400 µL of PI solution.[19] Incubate for 5-10 minutes at room temperature.[19]
Analysis: Analyze the samples by flow cytometry, collecting data in a linear scale for the PI channel.[14]
Target-Based Assays: Enzyme Inhibition
Many 1,5-naphthyridine derivatives exert their biological effects by inhibiting specific enzymes that are critical for cell survival and proliferation.
DNA topoisomerases are enzymes that regulate the topology of DNA and are vital targets for cancer therapy. Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of Topoisomerase I (Top1) and dual inhibitors of Topoisomerase I/IIβ.[9][14]
This assay measures the ability of a compound to inhibit the catalytic activity of Topo I, which relaxes supercoiled plasmid DNA.[20] The different DNA topoisomers (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.[20]
Materials:
Human Topoisomerase I enzyme
Supercoiled plasmid DNA (e.g., pBR322)
10X Topo I assay buffer
1,5-Naphthyridine test compounds
5X DNA Loading Dye
1% Agarose gel in TAE or TBE buffer
Ethidium bromide or other DNA stain
UV transilluminator
Procedure:
Reaction Setup: In a microcentrifuge tube on ice, combine the 10X assay buffer, supercoiled DNA, test compound at various concentrations, and sterile water to the desired final volume.[21]
Enzyme Addition: Add a pre-determined amount of Topo I enzyme to initiate the reaction. Include a no-enzyme control and a vehicle control.
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
Reaction Termination: Stop the reaction by adding 5X DNA Loading Dye.
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage (e.g., 5-10 V/cm) until the DNA forms are well-separated.
Visualization: Stain the gel with ethidium bromide, destain, and visualize the DNA bands under UV light.[21]
Interpretation:
Supercoiled DNA: Migrates fastest.
Relaxed DNA: Migrates slowest.
Inhibition: An effective inhibitor will prevent the conversion of supercoiled DNA to relaxed DNA, resulting in a prominent supercoiled DNA band.
Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them attractive drug targets.[18] 1,5-Naphthyridine derivatives have been developed as potent inhibitors of several kinases, including Aurora kinases, Fibroblast Growth Factor Receptors (FGFRs), and Transforming Growth Factor-β (TGF-β) type I receptor (ALK5).[15][17][18][19]
This assay measures the transfer of a radiolabeled phosphate group (from ³³P-γ-ATP) to a substrate by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.[22]
Materials:
Recombinant active kinase (e.g., Aurora A, FGFR1, ALK5)
Specific kinase substrate (e.g., myelin basic protein)
Kinase reaction buffer
³³P-γ-ATP
1,5-Naphthyridine test compounds
P81 phosphocellulose paper or filter plates
Scintillation counter
Procedure:
Reaction Preparation: In a reaction plate, prepare a mixture of the kinase substrate in the reaction buffer.[22]
Enzyme and Compound Addition: Add the kinase enzyme to the substrate solution. Then, add the test compounds at various concentrations (typically in DMSO) and incubate for 20 minutes at room temperature.[22]
Initiation: Start the kinase reaction by adding ³³P-γ-ATP and incubate for a defined period (e.g., 2 hours) at room temperature.[22]
Termination and Capture: Stop the reaction and spot the reaction mixture onto P81 filter paper. The phosphorylated substrate will bind to the paper.
Washing: Wash the filters extensively with phosphoric acid to remove unincorporated ³³P-γ-ATP.
Detection: Measure the radioactivity on the filters using a scintillation counter.
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC₅₀ value.
Caption: Mechanism of 1,5-naphthyridine compounds as kinase inhibitors.
Part 2: In Vivo Evaluation of 1,5-Naphthyridine Derivatives
In vivo studies are essential to evaluate the efficacy, pharmacokinetics (PK), and safety of a drug candidate in a whole-organism setting.
Anticancer Efficacy in Murine Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for assessing the antitumor activity of new compounds.[23][24]
Materials:
Immunodeficient mice (e.g., BALB/c nude or SCID)[23]
Human cancer cell line
Sterile PBS and/or Matrigel
1 mL syringes with 25-27 gauge needles
Calipers
1,5-Naphthyridine test compound formulated for administration
Procedure:
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in cold, sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 5 x 10⁶ cells/100 µL).[6]
Tumor Implantation: Anesthetize the mouse and subcutaneously inject the cell suspension into the right flank.[6]
Tumor Growth Monitoring: Once tumors are established, measure their length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.[23]
Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[23]
Drug Administration: Administer the 1,5-naphthyridine compound, vehicle control, or a standard-of-care drug via the desired route (e.g., oral gavage, intraperitoneal injection) and schedule.[23]
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors can be excised for further analysis (e.g., western blotting, histology).
Antimicrobial Efficacy in Murine Infection Models
The 1,5-naphthyridine scaffold is the basis for some antibacterial agents.[5] In vivo infection models are critical for evaluating the efficacy of new antimicrobial candidates.[13]
This model assesses the ability of a compound to protect against a lethal systemic bacterial infection.
Materials:
Specific pathogen-free mice (e.g., BALB/c)
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
Bacterial culture medium
Sterile saline (0.9% NaCl)
1,5-Naphthyridine compound formulated for administration
Procedure:
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the bacteria. Resuspend the bacteria in sterile saline to a predetermined lethal concentration (CFU/mL).
Infection: Administer the bacterial inoculum to the mice via intraperitoneal (IP) injection.
Treatment: Initiate treatment with the test compound or vehicle control 1-2 hours post-infection. Administer via a relevant route (e.g., intravenous, subcutaneous).
Efficacy Assessment: Monitor the mice for signs of morbidity and record survival daily for a set period (e.g., 7-14 days).[13] The 50% effective dose (ED₅₀) can be calculated.[13] At specific time points, bacterial load in blood or organs can be quantified.
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.[25] This information is vital for optimizing dosing regimens and predicting human pharmacokinetics.
Procedure:
Drug Administration: Administer a single dose of the 1,5-naphthyridine compound to mice via the intended clinical route (e.g., oral gavage or intravenous injection).[26]
Blood Sampling: Collect serial blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from the same mouse or from different cohorts of mice.[27]
Plasma Preparation: Process the blood samples to obtain plasma.
Bioanalysis: Quantify the concentration of the compound (and any major metabolites) in the plasma samples using a validated analytical method, such as LC-MS/MS.
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
Caption: General workflow for in vivo efficacy studies.
Conclusion
The 1,5-naphthyridine scaffold represents a highly versatile platform for the development of novel therapeutics. The protocols detailed in this guide provide a robust framework for the systematic in vitro and in vivo evaluation of new 1,5-naphthyridine derivatives. By employing these standardized methodologies, researchers can effectively characterize the biological activity, elucidate the mechanism of action, and assess the therapeutic potential of these promising compounds, thereby accelerating their journey from the laboratory to the clinic.
References
Jeyaseelan, R., Poornima, K., & Koottoor, J. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
Palacios, F., Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., & Rubiales, G. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current topics in medicinal chemistry, 14(23), 2722–2728. [Link]
Schenone, S., Brullo, C., Musumeci, F., Radi, M., Botta, M., & Bruno, O. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as Aurora Kinase Inhibitors. ChemMedChem, 9(1), 101-11. [Link]
Abdel-Wahab, B. F., Mohamed, H. A., Fathy, M., & El-Sayed, M. (2023). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. Molecules, 28(5), 2341. [Link]
Masdeu, C., Fuertes, M., Martin-Encinas, E., Sayago, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508. [Link]
Bentham Science Publishers. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]
Angibaud, P. R., Obringer, M., Marin, J., Jeanty, M., Esser, N., Gilissen, R., ... & Vialard, J. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641-3641. [Link]
Fuertes, M., Masdeu, C., Martin-Encinas, E., Sayago, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508. [Link]
ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506. [Link]
Singh, K., Singh, S., Singh, A., Kumar, V., Singh, P., & Chibale, K. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
Gorniak, I., & Szliszka, E. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506. [Link]
Inspiralis. (n.d.). Human Topoisomerase I DNA Relaxation Assay Kit -100. Inspiralis. [Link]
Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Inspiralis. [Link]
Gorniak, I., & Szliszka, E. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. [Link]
Chegaev, K., Lazzarato, L., Tamboli, Y., Cena, C., Di Stilo, A., Fruttero, R., ... & Gasco, A. (2010). Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. Archiv der Pharmazie, 343(8), 449-456. [Link]
Pommier, Y. (2017). Topoisomerase Assays. Current protocols in pharmacology, 79, 3.3.1–3.3.27. [Link]
Bentham Science. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]
Gorniak, I., & Szliszka, E. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. [Link]
ResearchGate. (2020). Broad-spectrum antibiotics containing a 1,5-naphthyridine core. ResearchGate. [Link]
Gorniak, I., & Szliszka, E. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. [Link]
Masdeu, C., Fuertes, M., Martin-Encinas, E., Sayago, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508. [Link]
Gorniak, I., & Szliszka, E. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,5-Naphthyridine in Modern Pharmaceutical Synthesis. Pharmaffiliates. [Link]
Reddy, P. S., & Husain, K. (2012). Murine Pharmacokinetic Studies. Bio-protocol, 2(20), e284. [Link]
Masdeu, C., Fuertes, M., Martin-Encinas, E., Sayago, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
Chen, Y., Chen, Y., & Liu, J. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 25(16), 8683. [Link]
Holen, I., Speirs, V., Morrissey, B., & Blyth, K. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2094. [Link]
Kumar, S., & Kumar, V. (2015). In vivo animal models for evaluation of anti-inflammatory activity. International Journal of Pharmaceutical Sciences and Research, 6(2), 489. [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
Slideshare. (2017). In vivo screening method for anti inflammatory agent. Slideshare. [Link]
Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. Vibiosphen. [Link]
protocols.io. (2024). In vitro kinase assay. protocols.io. [Link]
ResearchGate. (2015). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. ResearchGate. [Link]
Zhang, Y., Zhang, Y., & Sun, D. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology, 14, 1243501. [Link]
FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]
use of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate as a chemical probe
Advanced Application Note: Utilizing Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate as a Privileged Scaffold for Fluorescent Chemical Probes Executive Summary & Mechanistic Rationale In the landscape of chemica...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: Utilizing Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate as a Privileged Scaffold for Fluorescent Chemical Probes
Executive Summary & Mechanistic Rationale
In the landscape of chemical biology and drug discovery, the rational design of fluorescent probes is critical for elucidating target engagement and sub-cellular pharmacokinetics. Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate (CAS 127094-58-0) has emerged as a highly versatile, privileged scaffold for the development of advanced photostable probes[1].
Unlike conventional fluorophores (e.g., FITC, Rhodamine) that suffer from rapid photobleaching and small Stokes shifts, the 1,5-naphthyridine core exhibits exceptional photostability, high quantum yields, and thermally activated delayed fluorescence (TADF)[2]. From a synthetic perspective, this specific molecule offers orthogonal handles for derivatization:
The 6-Chloro Position: Serves as an electrophilic site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), allowing the introduction of electron-donating π-conjugated systems (like phenothiazine or carbazole) to tune the emission wavelength from blue to red[2].
The 4-Hydroxy/3-Carboxylate Motif: The 4-hydroxy group readily tautomerizes to a 4-oxo (quinolone-like) structure. The adjacent ethyl ester can be saponified and converted into an amide to attach specific affinity tags (e.g., PARP1 pharmacophores) or organelle-targeting moieties[3].
The N-5 Nitrogen: Acts as a pH-sensitive protonation site (pKa ~5.0). In acidic environments, protonation at N-5 induces a large downfield shift and alters the fluorescence profile, making it an intrinsic sensor for acidic organelles like lysosomes or the Plasmodium food vacuole[4].
Scaffold Derivatization Workflow
To utilize this compound as a probe, researchers must first functionalize the core. The workflow below illustrates the divergent synthetic logic used to generate either organelle-targeted imaging agents or target-specific binding probes.
Workflow for derivatizing the 1,5-naphthyridine scaffold into functional fluorescent probes.
Quantitative Photophysical Advantages
When derivatized, the 1,5-naphthyridine scaffold outperforms many commercial dyes, particularly under the high-power illumination conditions required for sub-diffraction microscopic techniques like Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM)[1].
Table 1: Photophysical & Chemical Advantages of the 1,5-Naphthyridine Scaffold
Property
Characteristic
Mechanistic Advantage
Photostability
High resistance to photobleaching
Enables super-resolution (STED/SIM) and longitudinal live-cell imaging without signal degradation[1].
Stokes Shift
Large (>100 nm)
Minimizes self-quenching and background autofluorescence in complex biological matrices[2].
pH Sensitivity
Protonation at N-5 (pKa ~5.0)
Acts as a solvatochromic switch for acidic organelle (lysosome/vacuole) localization and tracking antimalarial drug action[4].
Functionalization
Orthogonal reactivity at C-6 & C-3
Allows simultaneous π-extension (tuning emission) and affinity tagging (target engagement) without cross-reactivity[3].
Experimental Protocols
Protocol A: Live-Cell Imaging of Acidic Organelles (Lysosomes/Food Vacuoles)
Because the 1,5-naphthyridine core undergoes protonation at N-5 in acidic environments, derivatives of this scaffold are excellent tools for tracking drug accumulation in lysosomes or the acidic food vacuole of Plasmodium falciparum[4].
Self-Validating System: This protocol includes a co-localization step with a commercial lysosome tracker to validate the spatial accuracy of the synthesized probe.
Step-by-Step Methodology:
Cell Preparation: Seed HeLa cells (or Plasmodium-infected erythrocytes) in a 35 mm glass-bottom confocal dish at a density of
1×105
cells/well. Incubate at 37°C with 5% CO₂ for 24 hours.
Probe Formulation: Dissolve the derivatized naphthyridine probe in cell-culture grade DMSO to create a 1 mM stock. Causality: The probe is highly lipophilic; DMSO ensures complete solvation.
Staining: Dilute the stock in serum-free DMEM to a final concentration of 1–5 μM (ensure final DMSO is <0.5% v/v to prevent solvent-induced cytotoxicity). Incubate the cells with the probe for 30 minutes at 37°C. Causality: Serum proteins contain hydrophobic pockets that can sequester the probe, reducing cellular uptake; serum-free conditions maximize membrane permeation.
Co-Staining (Validation): Add 50 nM of a commercial Lysosome-targeting far-red dye for the final 10 minutes of incubation.
Washing: Wash the cells three times with warm PBS (pH 7.4) to remove unbound probe. Replace with Live Cell Imaging Solution (fluorobrite DMEM).
Confocal Imaging: Image using a laser scanning confocal microscope. Excite the naphthyridine probe at 405 nm or 488 nm (depending on the C-6 π-extension) and collect emission in the 500–550 nm range[1]. Calculate the Pearson's Correlation Coefficient (PCC) between the naphthyridine channel and the far-red control channel to validate organelle specificity.
Protocol B: Fluorescence Polarization (FP) Assay for PARP1 Target Engagement
By attaching a PARP1-binding pharmacophore to the C-3 carboxylate position, the naphthyridine scaffold acts as a fluorescent tracer for high-throughput competitive binding assays[3].
Mechanism: A small, free fluorescent molecule rotates rapidly in solution, emitting depolarized light. When the probe binds to a massive target protein (like PARP1), its rotational correlation time increases drastically, resulting in highly polarized emission (High mP).
Fluorescence Polarization assay logic for evaluating PARP1 target engagement via probe displacement.
Step-by-Step Methodology:
Buffer Preparation: Prepare the assay buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 10 mM MgCl₂, and 0.001% Triton X-100[3]. Causality: Mg²⁺ is a critical cofactor for PARP1 structural stability, while Triton X-100 prevents non-specific adsorption of the lipophilic probe to the microplate walls.
Protein-Probe Complex: Dilute recombinant full-length PARP1 protein to 6 nM in the assay buffer. Add the derivatized naphthyridine fluorescent probe to a final concentration of 2 nM[3].
Incubation: Dispense 20 μL of the complex into a 384-well black, flat-bottom microplate. Add 10 μL of unlabeled test compounds (competitors) at varying concentrations. Incubate in the dark at room temperature for 4 hours to reach thermodynamic equilibrium[3].
Measurement: Read the plate on a multimode microplate reader equipped with polarizing filters. Calculate the millipolarization (mP) units. A decrease in mP indicates that the test compound has successfully displaced the naphthyridine probe from the PARP1 binding pocket.
Data Analysis & Troubleshooting
To ensure the integrity of the generated data, refer to the following troubleshooting matrix when utilizing 1,5-naphthyridine-based probes.
Table 2: Troubleshooting Guide for Naphthyridine Probe Assays
Issue
Probable Cause
Corrective Action
High Background Fluorescence
Non-specific hydrophobic binding
Increase Triton X-100 to 0.01% in wash buffers; optimize probe concentration (titrate down to 1-2 nM)[3].
Poor Cellular Uptake
Probe is too lipophilic/aggregated
Pre-formulate probe in DMSO, ensure final DMSO <1% (v/v); utilize Pluronic F-127 as a dispersion agent.
Low FP Signal (ΔmP < 50)
Incomplete target binding or probe degradation
Verify target protein activity; check probe integrity via LC-MS; ensure Mg²⁺ is present for PARP1 stability[3].
Fluorescence Quenching
Heavy metal interference or pH mismatch
Ensure imaging buffers are free of transition metals (Cu²⁺, Fe³⁺) which can chelate the 4-hydroxy-3-carboxylate moiety.
References
Highly photostable fluorescent probes for multi-color and super-resolution imaging of cell organelles
Korea University Pure
URL: [Link]
Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action
University of Hertfordshire Research Archive
URL:[Link]
WO2021013735A1 - Parp1 inhibitors
Google Patents
URL
Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore
ACS Publications
URL: [Link]
Technical Support Center: Stability of Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate in Solution
Welcome to the technical support center for ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. The following information is curated to address specific experimental challenges and ensure the integrity of your results.
I. Troubleshooting Guide
This section addresses common stability problems encountered when working with ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate in various solutions.
Issue 1: Rapid Degradation of the Compound in Aqueous Buffers
Symptoms:
Loss of compound potency over time in an aqueous assay buffer.
Appearance of unexpected peaks in HPLC analysis of a stock solution.[1]
A noticeable change in the color of the solution upon storage.[1]
Potential Causes & Solutions:
Potential Cause
Explanation
Troubleshooting & Optimization Steps
Hydrolysis
The ester functional group in ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate is susceptible to hydrolysis, especially under acidic or basic conditions, which can cleave the ester bond.[1][2]
1. Optimize pH: Determine the optimal pH range for stability. The protonation state of the nitrogen atoms in the naphthyridine ring, governed by the solution's pH, significantly influences the compound's reactivity.[2] 2. Low Temperature Storage: Store aqueous solutions at 2-8 °C to decelerate the rate of hydrolysis.[2] 3. Co-solvent Usage: To improve solubility and potentially reduce hydrolysis in aqueous buffers, consider using a small percentage of an organic co-solvent like DMSO or ethanol.[1]
Oxidation
The electron-rich naphthyridine ring system is prone to oxidative degradation.[2] The nitrogen atoms in the core can be oxidized to form N-oxides.[1]
1. Degas Solvents: Remove dissolved oxygen from buffers by sparging with an inert gas (e.g., nitrogen or argon).[2] 2. Use of Antioxidants: If compatible with your downstream application, add a small amount of an antioxidant like ascorbic acid.[2] 3. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent such as EDTA to the buffer.[2]
Photodegradation
Exposure to light, especially UV light, can induce photochemical reactions, leading to the formation of various degradation products.[1][2]
1. Protect from Light: Use amber vials or wrap containers in aluminum foil to store solutions in the dark.[1] 2. Work in Low Light Conditions: When preparing and handling solutions, minimize exposure to direct light.
Experimental Workflow for Investigating Aqueous Degradation
Caption: Troubleshooting decision tree for aqueous degradation.
Issue 2: Precipitation of the Compound from Solution
Symptoms:
Visible particulate matter or cloudiness in the solution.
Inconsistent results between experimental replicates.[1]
Lower than expected concentrations when measured spectrophotometrically or by HPLC.
Potential Causes & Solutions:
Potential Cause
Explanation
Troubleshooting & Optimization Steps
Poor Solubility
Naphthyridine derivatives can be hydrophobic and exhibit limited solubility in aqueous buffers.[1]
1. Use of Co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol can significantly improve solubility.[1] 2. pH Adjustment: Depending on the pKa of the compound, adjusting the buffer's pH can increase solubility by ionizing the molecule.[1] 3. Sonication: Briefly sonicate the solution to aid in the dissolution of the compound.
Supersaturation
Preparing a stock solution at a concentration higher than its solubility limit can lead to precipitation over time, even if it initially appears dissolved.
1. Determine Solubility Limit: Experimentally determine the maximum solubility in your chosen solvent system. 2. Prepare Fresh Dilutions: Prepare working solutions fresh from a concentrated stock just before use.
Temperature Effects
Solubility is often temperature-dependent. A compound dissolved at a higher temperature may precipitate out when cooled.
1. Maintain Constant Temperature: Ensure that the temperature at which you prepare and use the solution is consistent. 2. Gentle Warming: If precipitation occurs upon cooling, gentle warming and vortexing may redissolve the compound. Be cautious, as heat can also accelerate degradation.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1][3] It is generally soluble in DMSO.[3] However, it's crucial to use high-purity, anhydrous DMSO as the presence of water can facilitate degradation.[1]
Q2: How should I store the solid compound and its stock solutions?
A2:
Solid Compound: Store in a dry, dark place. For short-term storage (days to weeks), 0-4 °C is suitable. For long-term storage (months to years), -20 °C is recommended.[3]
Stock Solutions (in DMSO): For sensitive compounds, it is advisable to prepare fresh solutions before use.[1] If storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.[1]
Q3: How does pH affect the stability of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate?
A3: The stability of 1,5-naphthyridine derivatives is often pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ethyl ester group.[2] The protonation state of the nitrogen atoms in the naphthyridine ring is governed by the pH, which can significantly impact the compound's reactivity and degradation profile.[2] It is essential to determine the optimal pH range for the stability of your specific application.
Q4: Is this compound sensitive to light?
A4: Yes, like many aromatic heterocyclic compounds, 1,5-naphthyridine derivatives can be susceptible to photodegradation.[1][2] Exposure to light, particularly UV light, can trigger photochemical reactions, leading to the formation of various degradation products.[2] It is crucial to protect solutions from light by using amber vials or storing them in the dark.[1]
Q5: What are the expected degradation pathways for this compound?
A5: Based on the structure of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate and the general reactivity of related compounds, the primary degradation pathways are:
Hydrolysis: Cleavage of the ethyl ester to form the corresponding carboxylic acid.[1]
Oxidation: Formation of N-oxides at the nitrogen atoms of the naphthyridine core.[1]
Photodegradation: Complex degradation pathways that can involve oxidation and ring cleavage upon exposure to UV or visible light.[1]
Technical Support Center: Strategies to Reduce the Toxicity of 1,5-Naphthyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-naphthyridine derivatives. This guide is designed to provide you with practical, field-proven insig...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-naphthyridine derivatives. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to address the common challenge of toxicity associated with this important class of compounds. My goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when encountering toxicity with 1,5-naphthyridine derivatives.
Q1: My lead 1,5-naphthyridine compound is highly potent against its target, but shows significant cytotoxicity in normal cell lines. What are the likely underlying mechanisms?
A1: This is a classic challenge in drug development. The cytotoxicity of 1,5-naphthyridine derivatives often stems from several mechanisms that are not mutually exclusive:
On-Target Toxicity: The therapeutic target itself might be present and essential in normal cells. For instance, many naphthyridine derivatives function as topoisomerase I or II inhibitors to exert anticancer effects.[1][2][3][4][5][6] Since topoisomerases are crucial for DNA replication in all dividing cells, this mechanism will inherently cause toxicity in healthy, proliferating cells (e.g., in the gut or bone marrow).
Off-Target Kinase Inhibition: The 1,5-naphthyridine scaffold is a "privileged structure" known to bind to the ATP pocket of numerous kinases.[7] Your compound might be inhibiting other kinases essential for normal cell survival, leading to off-target toxicity.
hERG Channel Inhibition: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major safety concern that can lead to cardiotoxicity. The planar, lipophilic nature of many naphthyridine cores can contribute to hERG binding. Some studies have explicitly tested for and found hERG activity in novel 1,5-naphthyridine series.[8]
Metabolic Activation: Your parent compound may not be toxic, but its metabolites could be. Cytochrome P450 (CYP) enzymes in the liver can oxidize the aromatic rings, potentially forming reactive quinone-imine species or epoxides that covalently bind to cellular macromolecules, causing toxicity.[9]
DNA Intercalation: The planar aromatic structure of the naphthyridine core can allow it to slide between the base pairs of DNA, disrupting DNA replication and transcription and leading to cell death.[10]
A systematic investigation starting with off-target screening and metabolic stability assays is crucial to pinpoint the primary toxicity driver.
Q2: What are the primary strategic approaches to mitigate the toxicity of a 1,5-naphthyridine lead compound?
A2: There are three main pillars for toxicity reduction:
Structural Modification (Medicinal Chemistry): This is the most common and often most effective approach. It involves synthesizing new analogs to improve the therapeutic index. Key strategies include:
Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Analysis: Systematically modify substituents on the naphthyridine core to understand which positions influence potency versus toxicity.[1][2][8]
Bioisosteric Replacement: Swap functional groups with others that have similar physical or chemical properties to reduce toxicity while retaining activity.[11][12][13][14] For example, replacing a metabolically liable methoxy group with a more stable fluorine atom.[12]
Modulating Physicochemical Properties: Reducing lipophilicity (logP/logD) is a key tactic to decrease off-target effects, reduce hERG liability, and sometimes limit metabolic activation.[8]
Formulation and Delivery Systems: If structural modifications are not feasible or sufficient, advanced formulation can help.
Solubility Enhancement: Poor aqueous solubility can lead to erratic absorption and may necessitate higher doses. Techniques like creating amorphous solid dispersions with polymers (e.g., PVP, HPMC) can improve the dissolution rate and bioavailability.[15]
Targeted Drug Delivery: Encapsulating the compound in nanoparticles or conjugating it to a targeting moiety (e.g., an antibody) can concentrate the drug at the desired site of action (like a tumor), reducing systemic exposure and associated toxicity.
Dosing Regimen Optimization: In later preclinical or clinical stages, modifying the dosing schedule (e.g., lower doses more frequently, or intermittent dosing) can sometimes manage toxicity by allowing healthy tissues to recover between exposures.
Q3: Where on the 1,5-naphthyridine scaffold should I focus my initial medicinal chemistry efforts to reduce toxicity?
A3: Based on extensive research, certain positions on the 1,5-naphthyridine ring system are more amenable to modification for tuning safety and selectivity.
C-2 and C-8 Positions: These are often key vectors for modification. Studies have shown that varying substituents at these positions can dramatically impact biological activity and selectivity.[8][16][17] For instance, introducing polar groups like hydroxy alkyl or amino alkyl ethers at C-2 has been shown to reduce lipophilicity and hERG activity while maintaining antibacterial potency in some series.[8]
Side Chains vs. Core: It is often more productive to modify peripheral side chains rather than the core scaffold itself. The core is typically responsible for the primary pharmacophore interactions, while the side chains can be tuned to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Fusing other rings to the core can also dramatically alter properties, but this is a more complex synthetic undertaking.[5][10]
The diagram below illustrates key modification points based on common findings.
Caption: Key modification points on the 1,5-naphthyridine scaffold.
Part 2: Troubleshooting Guides
This section provides structured approaches to common experimental roadblocks.
Scenario 1: My lead compound shows a narrow therapeutic window (e.g., IC50 against cancer cells is 50 nM, but IC50 against normal fibroblasts is 200 nM). How do I improve selectivity?
This is a common selectivity problem. The goal is to decouple the desired on-target effect from the off-target toxicity.
Troubleshooting Workflow:
Caption: Workflow for improving the therapeutic window.
Detailed Explanation:
Pinpoint the Cause: Don't assume the toxicity is mechanism-based. A broad kinase panel screen (e.g., Eurofins SafetyScreen44™ or similar) is essential. If your compound inhibits critical survival kinases like AKT or ERK at concentrations close to your therapeutic dose, you have identified a clear liability.
Analyze the Hits: Compare the binding pockets of your primary target and the toxicity-driving off-target(s). Look for differences in amino acid residues, size, or polarity that can be exploited.
Design for Selectivity:
Exploit Differences: If your off-target has a smaller binding pocket, adding a bulky substituent to your compound might prevent it from binding while still being accommodated by your primary target.
Disrupt Key Interactions: If the off-target relies on a specific hydrogen bond that your primary target does not, modify your compound to remove that hydrogen bond donor or acceptor.
Introduce Polarity: Increasing the polarity of a compound can sometimes reduce its affinity for unintended hydrophobic pockets and improve its overall selectivity profile.
Scenario 2: My compound has good in vitro properties but shows poor in vivo tolerability (e.g., weight loss in mice at therapeutic doses).
This often points to issues with metabolism, pharmacokinetics (PK), or a specific organ toxicity that wasn't captured in vitro.
Troubleshooting Workflow:
Assess Metabolic Stability: The first step is to determine if your compound is being rapidly metabolized into something more toxic. (See Protocol 2 below). A compound that is too stable or too rapidly cleared can both cause issues.
High Clearance: May require higher doses, increasing the risk of off-target effects.
Low Clearance: Can lead to drug accumulation and time-dependent toxicity.[3]
Identify Metabolites (Met-ID): Incubate your compound with liver microsomes or hepatocytes and analyze the output by LC-MS/MS. This will tell you what metabolites are being formed. Look for potentially reactive species like epoxides or quinones.
Block Metabolic Hotspots: Once you identify a "soft spot" on your molecule that is being rapidly metabolized, you can block it. A common strategy is to replace a metabolically labile hydrogen with a fluorine or deuterium atom.[12] This C-F or C-D bond is much stronger and less susceptible to cleavage by CYP enzymes.
In Vivo Pharmacokinetic Study: A full PK study in rodents is essential.[18] Does the compound have a very high Cmax or a very long half-life? Correlating the PK profile with the onset of toxic signs can provide critical clues. For example, rapid weight loss might correlate with a high Cmax, suggesting acute toxicity.
Evaluate Organ-Specific Toxicity: If a specific toxicity is suspected (e.g., hepatotoxicity), run targeted in vitro assays using primary cells from that organ (e.g., primary hepatocytes).[3]
Data Summary Table Example:
Compound
On-Target IC50 (nM)
Normal Cell CC50 (nM)
Therapeutic Index (CC50/IC50)
hERG IC50 (µM)
Microsomal t½ (min)
Lead (Cpd 1)
50
200
4
0.8
15
Analog 1A
65
4000
61.5
>30
45
Analog 1B
45
250
5.5
1.2
>60
In this example, Analog 1A, which was designed to improve safety, shows a significant improvement in the therapeutic index and hERG liability, with moderately increased metabolic stability. This would be a promising path forward.
Part 3: Key Experimental Protocols
These are condensed protocols for essential safety and liability assays.
Protocol 1: In Vitro Cytotoxicity Assay (e.g., using CellTiter-Glo®)
Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (CC50).
Methodology:
Cell Plating: Seed both a cancer cell line (e.g., HCT-116) and a normal, non-transformed cell line (e.g., WI-38 fibroblasts) in parallel into 96-well opaque plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to attach overnight.[2]
Compound Preparation: Prepare a 10-point serial dilution of your 1,5-naphthyridine derivative in DMSO. A typical starting concentration is 10 mM.
Dosing: Dilute the compound from the DMSO plate into the cell culture medium to the final desired concentrations (typically ensuring the final DMSO concentration is ≤0.5%). Add the compound solutions to the cells. Include vehicle-only (DMSO) controls and no-cell (background) controls.
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
Lysis and Luminescence Reading:
Allow the plates and the CellTiter-Glo® reagent to equilibrate to room temperature.
Add CellTiter-Glo® reagent to each well (volume typically equal to the culture medium volume).
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Read luminescence using a plate reader.
Data Analysis: Subtract background luminescence. Normalize the data to the vehicle-only controls (representing 100% viability). Plot the normalized data against the log of the compound concentration and fit a four-parameter dose-response curve to calculate the CC50 value.
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To assess the rate at which a compound is metabolized by Phase I enzymes, providing an estimate of its intrinsic clearance.
Methodology:
Reagent Preparation:
Prepare a stock solution of your test compound (e.g., 1 mM in acetonitrile or DMSO).
Prepare a 0.1 M phosphate buffer (pH 7.4).
Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase in buffer).
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5-1.0 mg/mL in the phosphate buffer.
Incubation:
In a 96-well plate, combine the HLM suspension and the test compound (final substrate concentration typically 1 µM).
Pre-warm the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
Reaction Quenching: Immediately stop the reaction at each time point by adding the aliquot to a well containing a cold stop solution (e.g., acetonitrile with an internal standard).
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.
Data Analysis:
Plot the natural log of the percentage of the parent compound remaining versus time.
The slope of the linear portion of this plot (k) represents the elimination rate constant.
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
References
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC. (2013, December 16). Vertex AI Search.
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Vertex AI Search.
Technical Support Center: Overcoming Poor Solubility of 1,5-Naphthyridine Intermedi
Fused 1,5-naphthyridines - Encyclopedia.pub. (2020, August 31). Encyclopedia.pub.
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - R Discovery. (2020, July 16). R Discovery.
Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. (2026, March 6). MDPI.
Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis - PMC. (2026, March 6). Vertex AI Search.
Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). (2015, September 1). PubMed.
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020, July 16). MDPI.
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013, December 30). The Korean Journal of Physiology & Pharmacology.
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2025, October 16).
Fused 1,5-Naphthyridines: Synthetic Tools and Applic
Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. (2023, December 22). MDPI.
Technical Support Center: Stability of 1,5-Naphthyridine Deriv
Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.
Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. (2013, October 24). Taylor & Francis.
The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.
Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. (2004, August 4). Journal of Medicinal Chemistry.
Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Medicinal Chemistry.
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020, February 28). MDPI.
Naphthalene-induced respiratory tract toxicity: Metabolic mechanisms of toxicity. (2025, August 10).
2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. (2024, June 25). Journal of Medicinal Chemistry.
TOXICOLOGICAL EVALU
Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC. NIH.
Technical Support Center: Refined Purification of Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottlenecks associated with ethyl 6-chloro-4-hydroxy-1,5-naphthyri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottlenecks associated with ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate (CAS: 127094-58-0)[1].
This compound is a highly valuable intermediate in the development of kinase inhibitors and antibacterial agents. It is typically synthesized via the classical Gould-Jacobs reaction, which involves the condensation of 6-chloro-3-aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal electrocyclization[2].
However, isolating this specific scaffold presents severe challenges. The rigid, planar structure of the 1,5-naphthyridine core promotes extreme intermolecular hydrogen bonding and
π
π
stacking[3]. Furthermore, the compound exists in a tautomeric equilibrium (4-hydroxy
⇌
4-oxo), which renders standard silica gel column chromatography highly ineffective due to severe peak streaking and irreversible stationary-phase binding[4].
This guide provides a field-proven, self-validating purification methodology that bypasses chromatography in favor of engineered recrystallization.
Mechanistic Workflow & Bottleneck Resolution
The diagram below illustrates the critical path from the crude electrocyclization mixture to the highly pure isolated product, highlighting the specific physicochemical barriers overcome at each stage.
Workflow for the isolation and purification of the 1,5-naphthyridine scaffold.
Quantitative Data: Solubility & Recovery Profiles
To design a self-validating purification system, we must exploit the differential solubility of the target compound versus its impurities (residual high-boiling solvents, unreacted EMME, and regioisomers).
Solvent System
Role in Purification Workflow
Solubility Profile (Target)
Expected Recovery Yield
Purity Enhancement
Dowtherm A
Reaction Medium (Electrocyclization)
High at 250°C, Low at 25°C
N/A
N/A
Hexane / Heptane
Anti-solvent / Primary Wash
Insoluble at all temps
>95% (Precipitation)
Removes >99% of high-boiling solvent
DMF / Water (3:1)
Primary Recrystallization
High at 90°C, Low at 20°C
75 - 85%
Removes polar impurities & trace EMME
Ethanol / Water (1:1)
Secondary / Fractional (Optional)
Moderate at 80°C, Insoluble at 4°C
60 - 70%
Resolves 1,5- vs 1,7-naphthyridine isomers
Step-by-Step Methodology: The Refined Purification Protocol
Because the Gould-Jacobs cyclization requires extreme heat (often utilizing Dowtherm A or diphenyl ether at ~250°C)[5], the crude mixture is a dark, viscous tar. The following protocol ensures causality-driven purification.
Step 1: Primary Isolation and Solvent Quench
Upon completion of the thermal cyclization (verified by LC-MS or TLC of a mini-workup aliquot), remove the heating mantle and allow the reaction flask to cool to approximately 90–100°C[3].
Causality Check: Do not let the mixture cool to room temperature yet. If Dowtherm A cools completely, the crude product will trap the solvent within its rapidly forming, disorganized crystal lattice, resulting in an intractable oily solid.
While maintaining vigorous stirring, slowly add 3 volumes of a non-polar anti-solvent (e.g., hexane or heptane)[3]. This forces the highly polar naphthyridine to precipitate while keeping the lipophilic Dowtherm A in solution.
Step 2: Filtration and High-Boiling Solvent Removal
Allow the suspension to cool to room temperature.
Collect the crude precipitate via vacuum filtration.
Wash the filter cake thoroughly with cold hexane (3 × 50 mL per 10 g of product).
Self-Validation: Smell the filter cake. Dowtherm A has a distinct, sweet "geranium-like" odor. Continue washing until this odor is entirely absent. Dry the crude solid under a vacuum.
Suspend the crude solid in
N,N
-dimethylformamide (DMF) (approx. 5-7 mL per gram of crude).
Heat the suspension to 90°C. Causality Check: DMF is chosen because its high dielectric constant and hydrogen-bond accepting capability successfully disrupt the strong
π
π
stacking and hydrogen-bonding networks of the 4-hydroxy tautomer[3].
Once fully dissolved, add activated charcoal (10% w/w) to remove polymeric colored byproducts. Stir for 15 minutes, then perform a hot filtration through a pad of Celite.
Step 4: Controlled Precipitation
Transfer the hot, clear DMF filtrate to a clean flask with stirring.
Slowly add warm distilled water dropwise until the solution becomes persistently cloudy (the cloud point).
Add a few drops of DMF until the solution just clears, then remove from heat.
Allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight. Collect the highly pure ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate crystals via filtration and wash with cold ethanol[3].
Troubleshooting Guide & FAQs
Q1: Why is column chromatography failing for my product?A1: Due to its rigid, planar structure, ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate exhibits strong intermolecular hydrogen bonding in the solid state[3]. This results in extremely low solubility in typical chromatography eluents (e.g., hexanes/ethyl acetate)[4]. Furthermore, the compound exists in a tautomeric equilibrium between the 4-hydroxy and 4-oxo-1,4-dihydro states. This tautomerism causes severe peak streaking and irreversible adsorption onto the acidic silanol groups of standard silica gel. Recrystallization is the mandatory purification route[3].
Q2: My crude product is an oily residue rather than a filterable solid. How do I fix this?A2: This indicates that the high-boiling reaction solvent (Dowtherm A or diphenyl ether) has been trapped in the product matrix. To rescue the batch, redissolve the oily residue in a minimal amount of hot dichloromethane (DCM) or ethyl acetate, then rapidly pour it into a large excess of vigorously stirred, ice-cold hexane. The sudden shift in polarity will crash out the naphthyridine while leaving the reaction solvent in the supernatant[3].
Q3: How can I separate the desired 1,5-naphthyridine from regioisomeric byproducts?A3: The regioselectivity of the Gould-Jacobs reaction is influenced by both electronic and steric factors[4]. While the 6-chloro substituent on your 3-aminopyridine starting material strongly directs cyclization to the 1,5-position, trace amounts of the 1,7-naphthyridine isomer may form. To separate them, utilize fractional crystallization. The 1,5-isomer and 1,7-isomer have slightly different lattice energies. Recrystallizing from an ethanol/water gradient (starting at 1:1 and slowly increasing water content) will selectively precipitate the less soluble 1,5-isomer first[4].
Q4: The ester hydrolysis step to form the carboxylic acid is sluggish. What is going wrong?A4: If you are taking this ethyl ester forward to synthesize the corresponding 1,5-naphthyridine-3-carboxylic acid, sluggish hydrolysis is common due to the extreme insolubility of the ester in aqueous base. To resolve this, add a co-solvent such as ethanol or THF to the 10% aqueous NaOH mixture to ensure the ester is partially solubilized, and increase the reaction temperature to a gentle reflux (100-110 °C)[3].
References
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. National Center for Biotechnology Information (NCBI). Available at: [Link]
Unambiguous Structural Confirmation of Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate: A Comparative Guide to Analytical Techniques
In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as ethyl 6-chlo...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate, a molecule of significant interest in medicinal chemistry, this structural confirmation underpins all subsequent research. This guide provides an in-depth comparison of the primary analytical method for absolute structure elucidation, single-crystal X-ray crystallography, with powerful complementary techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational chemistry. We will delve into the causality behind experimental choices and present supporting data to empower researchers in making informed decisions for their analytical workflows.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] It provides an unambiguous three-dimensional model of the molecule, revealing bond lengths, bond angles, and stereochemistry with exceptional precision.
Experimental Protocol: X-ray Crystallography
A successful X-ray crystal structure determination hinges on the ability to grow high-quality single crystals.
Step 1: Crystallization
Solvent Selection: The solubility of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate should be assessed in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
Crystal Growth Techniques:
Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.
Step 2: Data Collection
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
Diffraction Experiment: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.
Step 3: Structure Solution and Refinement
Data Processing: The positions and intensities of the diffracted spots are measured.
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the observed and calculated diffraction patterns.
The final output is a crystallographic information file (CIF) containing the precise atomic coordinates, bond lengths, and angles. While a specific crystal structure for the title compound is not publicly available, the crystal structure of a related compound, 1,5-Bis[(2-methoxyethoxy)methyl]-1,5-naphthyridine-4,8(1H,5H)-dione, reveals key structural features of the 1,5-naphthyridine core.[3]
Table 1: Comparison of Analytical Techniques for Structural Elucidation
Technique
Information Provided
Strengths
Limitations
Single-Crystal X-ray Crystallography
Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing
Unambiguous and definitive structural determination.[1][2]
Requires high-quality single crystals, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Connectivity of atoms, chemical environment of nuclei, stereochemical relationships
Provides detailed information about the molecule in solution; non-destructive.[4][5][6][7]
Indirect structural information; interpretation can be complex for novel structures.
High sensitivity, provides information on molecular formula and substructures.
Does not provide information on stereochemistry or the complete 3D structure.
Computational Chemistry
Predicted 3D structure, simulated NMR and other spectroscopic data
Can predict structures and properties before synthesis; aids in interpreting experimental data.[8][9][10][11]
Predictions are theoretical and must be validated by experimental data.
The Power of Complementary Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[4][5][6][7] A suite of 1D and 2D NMR experiments can be used to piece together the molecular puzzle.
Sample Preparation: Dissolve 5-10 mg of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
1D NMR Experiments:
¹H NMR: Provides information on the number and chemical environment of protons.
¹³C NMR: Shows the number and types of carbon atoms.
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
2D NMR Experiments:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, aiding in stereochemical assignments.
By analyzing the chemical shifts, coupling constants, and cross-peaks in these spectra, the complete connectivity of the molecule can be established.
Mass Spectrometry: The Molecular Weight and Formula
Mass spectrometry is a highly sensitive technique that provides the molecular weight and elemental composition of a compound.[12][13][14]
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS).
Ionization: The molecules are ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Detection: The abundance of each ion is measured.
High-resolution mass spectrometry (HRMS) can provide the exact mass with high accuracy, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's substructures.[15][16]
Computational Chemistry: The In Silico Approach
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure and spectroscopic properties of a molecule.[8][9][10][11]
Structure Building: A 2D or 3D model of the proposed structure of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate is built using molecular modeling software.
Geometry Optimization: The energy of the molecule is minimized to find its most stable 3D conformation.
Spectra Prediction: NMR chemical shifts (¹H and ¹³C) and other spectroscopic properties can be calculated.
These predicted spectra can then be compared with the experimental data to support or refute the proposed structure.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the structural confirmation of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate, integrating the different analytical techniques.
Structural Elucidation Workflow
Conclusion
The unambiguous structural confirmation of a novel compound like ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate is a multi-faceted process. While single-crystal X-ray crystallography provides the definitive answer, a synergistic approach employing NMR spectroscopy, mass spectrometry, and computational chemistry offers a robust and comprehensive characterization. This integrated strategy not only confirms the molecular structure but also provides a deeper understanding of its properties, paving the way for its further development in the pharmaceutical arena.
References
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). ACS Publications. Retrieved from [Link]
Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (2006). Organic Letters. Retrieved from [Link]
Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016). ResearchGate. Retrieved from [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
Machine learning in computational NMR-aided structural elucidation. (2023). Frontiers. Retrieved from [Link]
NMR Predictor - Documentation. (n.d.). Chemaxon Docs. Retrieved from [Link]
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]
1,5-Bis[(2-methoxyethoxy)methyl]-1,5-naphthyridine-4,8(1H,5H)-dione. (n.d.). PMC. Retrieved from [Link]
Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. (2004). Journal of Medicinal Chemistry. Retrieved from [Link]
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley. Retrieved from [Link]
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. Retrieved from [Link]
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved from [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2025). ResearchGate. Retrieved from [Link]
Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. Retrieved from [Link]
Centrosymmetric 1,5-naphthyridine derivatives: synthesis, tautomerism, and thermal rearrangements. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
Structure Elucidation By NMR In Organic Chemistry. (n.d.). Wiley. Retrieved from [Link]
About Single X-ray Diffraction. (n.d.). University of Waterloo. Retrieved from [Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]
CSD - Cambridge Structural Database. (n.d.). Maastricht University Library. Retrieved from [Link]
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
CAS NO.127094-58-0 6-Chloro-4-hydroxy-[4][8]naphthyridine-3-carboxylic acid ethyl ester. (2023). Dakenam. Retrieved from [Link]
Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. Retrieved from [Link]
6-Chloro-1,5-naphthyridine-4-oxo-3-carboxylic acid ethyl ester. (n.d.). NextSDS. Retrieved from [Link]
Ethyl 6-chloro-4-hydroxy[4][8]naphthyridine-3-carboxylate 127094-58-0. (n.d.). Sinoway. Retrieved from [Link]
Crystal Structure of 5-Ethyl-5,8-D. (n.d.). Amanote Research. Retrieved from [Link]
Crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
Crystal structure of ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl). (n.d.). PMC. Retrieved from [Link]
ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate. (n.d.). NextSDS. Retrieved from [Link]
A Comparative Guide to the Bioactivity of Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate and Other Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that exhibit high potency and selectivity is paramount. The 1,5-naphthyridine core is a recognized "privileged" heterocyclic motif in...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that exhibit high potency and selectivity is paramount. The 1,5-naphthyridine core is a recognized "privileged" heterocyclic motif in medicinal chemistry, known to form the backbone of numerous biologically active compounds.[1][2] This guide provides a comparative analysis of a specific 1,5-naphthyridine derivative, Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate (ECN-3) , against established kinase inhibitors.
While direct experimental data for ECN-3 is not yet broadly published, its structural similarity to known inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5), provides a strong rationale for investigating its potential bioactivity in this area.[3][4] Overexpression and constitutive activation of the TGF-β/ALK5 signaling pathway are implicated in a range of pathologies, including cancer and fibrosis, making ALK5 a compelling therapeutic target.[4][5]
This guide will therefore proceed with the hypothesis that ECN-3 is an ALK5 inhibitor. We will compare its projected performance with three well-characterized ALK5 inhibitors:
RepSox: A potent and selective ALK5 inhibitor that also features a 1,5-naphthyridine core, making it an excellent structural analog for comparison.[6]
SB-431542: A highly selective and widely used tool compound for ALK5 inhibition, representing a different chemical scaffold.[7][8]
Galunisertib (LY2157299): A clinical-stage ALK5 inhibitor, providing a benchmark for therapeutic potential.[9][10]
The TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell differentiation, proliferation, and extracellular matrix production.[4]
Figure 1: Simplified TGF-β/ALK5 signaling pathway and the inhibitory action of ALK5 inhibitors.
Comparative Bioactivity Data
The following table summarizes the known bioactivity of the comparator inhibitors and presents the hypothetical target profile for ECN-3. This profile is based on the structural features of ECN-3 and is intended to serve as a benchmark for future experimental validation.
Compound
Scaffold
Target Kinase
IC50 (Biochemical)
IC50 (Cellular)
Key Features
ECN-3 (Hypothetical)
1,5-Naphthyridine
ALK5
10 - 100 nM
100 - 500 nM
Novel compound with potential for high selectivity.
To rigorously assess the bioactivity of ECN-3 and compare it to the established inhibitors, a multi-tiered experimental approach is required. This ensures a self-validating system, where results from biochemical assays are confirmed in a cellular context.
Figure 2: A tiered experimental workflow for the comprehensive evaluation of a novel kinase inhibitor.
Part 1: Biochemical Potency and Mechanism of Action
Causality: The initial step is to determine if ECN-3 directly interacts with and inhibits the catalytic activity of the ALK5 kinase domain in a cell-free system. This isolates the drug-target interaction from complex cellular processes.
Objective: To quantify the concentration-dependent inhibition of recombinant human ALK5 kinase by ECN-3 and comparator compounds.
Materials: Recombinant human ALK5 kinase domain, biotinylated peptide substrate (e.g., a SMAD-derived peptide), ATP, [γ-³³P]ATP, kinase assay buffer, streptavidin-coated plates, and test compounds.
Procedure:
Prepare serial dilutions of ECN-3, RepSox, SB-431542, and Galunisertib (e.g., 10-point, 3-fold dilutions starting from 10 µM).
In a 96-well plate, combine the ALK5 enzyme, peptide substrate, and the diluted compounds in the kinase assay buffer.
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
Stop the reaction by adding EDTA.
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.
Wash the plate to remove unincorporated [γ-³³P]ATP.
Measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Part 2: Cellular Target Engagement and Pathway Inhibition
Causality: Demonstrating that a compound inhibits a purified enzyme is crucial, but it is equally important to confirm that it can penetrate the cell membrane and inhibit its target in a physiological context. These assays validate the biochemical findings.
Objective: To assess the ability of ECN-3 to inhibit TGF-β-induced phosphorylation of SMAD2 in a cellular model.
Materials: A suitable cell line (e.g., HaCaT keratinocytes or A549 lung cancer cells), cell culture medium, TGF-β1 ligand, test compounds, lysis buffer, antibodies against phospho-SMAD2 (pSMAD2) and total SMAD2.
Procedure:
Plate cells and allow them to adhere overnight.
Starve the cells in a low-serum medium for 4-6 hours.
Pre-treat the cells with various concentrations of ECN-3 and comparators for 1 hour.
Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
Lyse the cells and collect the protein lysates.
Determine protein concentration using a BCA assay.
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies for pSMAD2 and total SMAD2.
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
Data Analysis: Quantify band intensities. The ratio of pSMAD2 to total SMAD2 indicates the level of pathway inhibition. Plot this ratio against inhibitor concentration to determine the cellular IC50.
Part 3: Selectivity Profiling
Causality: A critical attribute of a high-quality kinase inhibitor is its selectivity. Off-target effects can lead to toxicity and confound experimental results. Profiling against a broad panel of kinases is essential to understand the selectivity profile of a new compound.
Protocol: Kinase Selectivity Panel
Objective: To determine the selectivity of ECN-3 by screening it against a large panel of diverse human kinases.
Procedure:
Submit ECN-3 to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).
Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.
The percent inhibition for each kinase is determined.
Data Analysis: "Hits" are defined as kinases inhibited above a certain threshold (e.g., >50% inhibition). The results are often visualized as a tree-map or a selectivity score (S-score) is calculated. This provides a clear view of the compound's selectivity. For promising hits, follow-up IC50 determinations should be performed.
Conclusion and Forward Look
This guide outlines a comprehensive strategy for characterizing the bioactivity of a novel 1,5-naphthyridine derivative, ECN-3, using a hypothesis-driven approach centered on ALK5 inhibition. By comparing its performance against well-vetted inhibitors like RepSox, SB-431542, and Galunisertib, researchers can rigorously establish its potency, cellular efficacy, and selectivity.
The experimental workflows described herein are designed to be self-validating, moving from direct biochemical interaction to cellular pathway modulation and finally to broad selectivity profiling. The hypothetical data presented provides a framework for interpreting potential results. Should ECN-3 prove to be a potent and selective ALK5 inhibitor, it would represent a valuable new chemical entity for research into TGF-β-driven diseases and a promising starting point for further drug development efforts.
References
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. [Link]
Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. [Link]
Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. PMC - NIH. [Link]
Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. PMC - NIH. [Link]
TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. ResearchGate. [Link]
comparative analysis of different synthetic routes to 1,5-naphthyridines
Title: Comparative Analysis of Synthetic Routes to 1,5-Naphthyridines: A Guide for Medicinal Chemists Executive Summary 1,5-Naphthyridines are privileged diazanaphthalene scaffolds critical in the development of antimala...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Analysis of Synthetic Routes to 1,5-Naphthyridines: A Guide for Medicinal Chemists
Executive Summary
1,5-Naphthyridines are privileged diazanaphthalene scaffolds critical in the development of antimalarials, kinase inhibitors, and antibacterial agents[1]. The selection of a synthetic route dictates not only the overall yield and scalability but also the functional group tolerance required for late-stage derivatization. This guide provides a critical, data-driven comparison of classical and modern synthetic methodologies—specifically the Gould-Jacobs (modified Skraup) reaction, the Friedländer condensation, and transition-metal-catalyzed C–H activation.
Mechanistic Evaluation of Synthetic Strategies
1.1 The Gould-Jacobs Reaction (Modified Skraup)
The Gould-Jacobs approach remains a foundational method for synthesizing 1,5-naphthyridine-4-carboxylic acid derivatives from inexpensive starting materials. It involves the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by high-temperature thermal cyclization[1].
Causality & Thermodynamics : The initial condensation is entropically favorable, but the subsequent intramolecular cyclization requires overcoming a massive thermodynamic barrier due to the de-aromatization/re-aromatization energy penalty. Hence, ultra-high boiling solvents like Dowtherm A (250 °C) are strictly mandatory to prevent solvent evaporation before the activation energy threshold is met[1].
Caption: Mechanistic pathway and thermodynamic progression of the Gould-Jacobs reaction.
1.2 The Friedländer Condensation
For highly regioselective synthesis, the Friedländer condensation is superior. It reacts 2-aminopyridine-3-carbaldehydes with active methylene compounds[2].
Causality & Electrophilicity : Unlike the brute-force thermal approach of Gould-Jacobs, Friedländer relies on the electrophilic activation of the carbonyl group. Using Lewis acids like CeCl3·7H2O polarizes the C=O bond, drastically lowering the activation energy and allowing cyclization to occur at room temperature under solvent-free mechanochemical conditions[3].
1.3 Transition-Metal Catalyzed C–H Activation
Modern approaches utilize Palladium or Ruthenium catalysts to achieve direct C–H functionalization of pre-existing heterocyclic rings[4].
Causality & Atom Economy : By utilizing directing groups, Pd(II) inserts into specific C–H bonds, bypassing the need for pre-halogenated substrates. This prevents the generation of stoichiometric halide waste and allows for mild reaction conditions (90 °C) with broad functional group tolerance[4].
Quantitative Data Presentation
To facilitate route selection, the following table synthesizes performance metrics across the three primary methodologies based on recent empirical data[3][4].
High catalyst cost; requires specific directing groups.
Validated Experimental Protocols
As a self-validating system, every protocol must include in-process analytical controls to prevent downstream synthesis failures.
Protocol A: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylate
Objective: Scalable synthesis of the naphthyridine core from inexpensive starting materials[1].
Condensation : Combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in a round-bottom flask. Heat neat at 110 °C for 2 hours.
Causality: Heating neat drives off the ethanol byproduct, shifting the equilibrium toward the acyclic enamine intermediate.
Self-Validation Check: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The reaction is complete when the 3-aminopyridine spot (Rf ~0.2) disappears. Confirm intermediate via 1H NMR (disappearance of primary amine protons at ~6.0 ppm, appearance of secondary amine proton at ~11.0 ppm).
Thermal Cyclization : Dissolve the crude intermediate in Dowtherm A (10 volumes). Heat to 250 °C under a nitrogen atmosphere for 45 minutes.
Causality: Nitrogen prevents oxidative degradation at extreme temperatures. The 250 °C threshold is strictly required to overcome the activation energy of the intramolecular Friedel-Crafts-type ring closure.
Isolation : Cool to room temperature and precipitate the product by adding hexanes. Filter and wash with cold hexanes.
Causality: The highly polar naphthyridine core is insoluble in non-polar hexanes, while Dowtherm A remains soluble, allowing for rapid phase-separation without complex chromatography.
Substrate Mixing : Grind 2-aminopyridine-3-carbaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in a mortar.
Catalyst Addition : Add CeCl3·7H2O (10 mol%) and continue grinding for 15-20 minutes at room temperature.
Causality: Mechanochemical grinding creates a highly concentrated localized reaction environment. The CeCl3·7H2O acts as a mild Lewis acid, coordinating to the aldehyde oxygen, increasing its electrophilicity without the need for harsh Brønsted acids that could protonate the pyridine nitrogen and deactivate the ring.
Self-Validation Check: The mixture will transition from a solid powder to a sticky paste as the condensation produces water. Take a micro-aliquot, dissolve in CDCl3, and check for the disappearance of the aldehyde proton (~10.0 ppm) in 1H NMR to confirm complete cyclization.
Purification : Extract the paste with ethyl acetate, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
Caption: Decision and validation workflow for executing 1,5-naphthyridine syntheses.
Conclusion
The synthesis of 1,5-naphthyridines requires a calculated balance between thermodynamic constraints and substrate complexity. While the Gould-Jacobs reaction offers unparalleled scalability for simple scaffolds, the Friedländer condensation[2][3] and emerging Pd-catalyzed C–H activation methods[4] provide the precision necessary for late-stage functionalization in modern drug discovery.
References[1] Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | Source: nih.gov | URL: Link[2] Title: A Comparative Guide to the Synthesis of 1,5-Naphthyridine-4-carboxylic Acid: An Evaluation of Reproducibility | Source: benchchem.com | URL: Link[3] Title: Fused 1,5-Naphthyridines: Synthetic Tools and Applications | Source: mdpi.com | URL: Link[4] Title: Buy 1,5-Naphthyridine-2-carbaldehyde | 883864-92-4 | Source: smolecule.com | URL: Link[5] Title: A green approach to 2-arylquinolines via palladium-catalysed C–H activation | Source: rsc.org | URL: Link
comparing the in vitro and in vivo efficacy of 1,5-naphthyridine analogs
Executive Summary The 1,5-naphthyridine scaffold is a highly versatile pharmacophore utilized across diverse therapeutic areas, most notably in the development of antimalarial agents and novel bacterial topoisomerase inh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,5-naphthyridine scaffold is a highly versatile pharmacophore utilized across diverse therapeutic areas, most notably in the development of antimalarial agents and novel bacterial topoisomerase inhibitors (NBTIs)[1][2]. However, the transition from sub-nanomolar in vitro potency to robust in vivo efficacy is frequently hindered by suboptimal physicochemical properties, rapid hepatic clearance, and off-target cardiotoxicity (hERG inhibition)[3][4].
This guide objectively compares the in vitro and in vivo performance of advanced 1,5-naphthyridine analogs, providing actionable experimental protocols and structural causality insights to help drug development professionals optimize lead compounds.
Depending on the substitution pattern, 1,5-naphthyridine analogs engage entirely different molecular targets. 2,8-diaryl substitutions yield potent Plasmodium phosphatidylinositol 4-kinase (PfPI4K) inhibitors[3], while oxabicyclooctane-linked left-hand-side (LHS) substitutions generate NBTIs that halt bacterial DNA replication[5].
Caption: Dual mechanistic pathways of 1,5-naphthyridine analogs in antimalarial and antibacterial targeting.
Case Study 1: Antimalarial Efficacy (PfPI4K Inhibitors)
The Causality of Structural Optimization
Early 2,8-disubstituted-1,5-naphthyridines (e.g., Compound 1) demonstrated exceptional in vitro potency against Plasmodium falciparum (PfNF54 IC50 < 100 nM)[6]. However, their in vivo efficacy was severely limited by poor aqueous solubility and high clearance rates, resulting in low oral bioavailability[3].
By introducing basic substituents at the C-8 position and increasing polarity at the C-2 position, researchers developed frontrunner compounds (e.g., Compound 27)[3]. This modification shifted the physicochemical profile, reducing lipophilicity-driven clearance and significantly improving the free fraction (fu) of the drug in systemic circulation, directly translating to superior in vivo parasitemia reduction[7].
Quantitative Data Comparison
Compound
In Vitro Target (PfPI4K IC50)
In Vitro Whole Cell (PfNF54 IC50)
In Vivo Oral Bioavailability (F%)
In Vivo Efficacy (Parasitemia Reduction at 4x50 mg/kg)
Early Lead (Compound 1)
12 nM
63 nM
< 20%
~80%
Optimized (Compound 27)
< 5 nM
31 nM
> 60%
91%
Data synthesized from recent structure-activity relationship (SAR) studies on 2,8-diaryl-1,5-naphthyridines[3][6].
Validated Experimental Protocol: In Vivo Humanized Mouse Model of P. falciparum
Why this model? Standard murine models are immune to P. falciparum. The NOD-scid IL-2Rγnull (NSG) mouse engrafted with human erythrocytes is the gold standard for validating in vivo antimalarial efficacy, ensuring the PK/PD relationship accurately reflects human host-parasite dynamics[3].
Erythrocyte Engraftment: Administer human red blood cells (hRBCs) intraperitoneally to NSG mice daily for 7 days until human chimerism (>50% hRBCs in peripheral blood) is achieved.
Infection: Intravenously inject
2×107
P. falciparum (NF54 strain) infected hRBCs.
Dosing Regimen: On day 3 post-infection, administer the 1,5-naphthyridine analog via oral gavage (e.g., 50 mg/kg QD for 4 days). Formulate the compound in 0.5% hydroxypropyl methylcellulose (HPMC) / 0.1% Tween 80 to ensure uniform suspension.
Monitoring & Efficacy Readout: Collect 20 µL tail-vein blood samples daily. Stain with Giemsa and analyze via flow cytometry (using SYBR Green I and anti-human CD235a-PE) to quantify parasitemia reduction relative to vehicle-treated controls.
Case Study 2: Antibacterial Efficacy (Novel Bacterial Topoisomerase Inhibitors)
The Causality of Structural Optimization
Oxabicyclooctane-linked 1,5-naphthyridines (NBTIs) bind to a distinct non-fluoroquinolone site on DNA gyrase and topoisomerase IV, overcoming existing antibiotic resistance[4][5]. The primary barrier to in vivo viability for NBTIs is off-target binding to the hERG potassium channel, which causes QT prolongation.
SAR studies revealed that modifying the C-2 position of the 1,5-naphthyridine core with specific ether substitutions (e.g., hydroxy propyl ether) or N-alkylation (e.g., AM-8722) reduces the overall clogD[5][8]. Lowering lipophilicity disrupts the hydrophobic interactions required for hERG binding while maintaining the critical hydrogen-bonding network within the bacterial topoisomerase active site[8][9].
Quantitative Data Comparison
Compound
In Vitro DNA Gyrase (IC50)
In VitroS. aureus (MIC)
Off-Target hERG (Patch-Clamp IC50)
In Vivo Efficacy (Murine Septicemia Survival)
Prototype NBTI
0.05 µM
0.125 µg/mL
2.5 µM (High Risk)
50% survival at 10 mg/kg
AM-8722 (Optimized)
0.02 µM
0.06 µg/mL
> 30 µM (Safe)
100% survival at 10 mg/kg
Data synthesized from the characterization of AM-8722 and C-2 ether substituted 1,5-naphthyridine analogs[5][8].
Validated Experimental Protocol: In Vitro hERG Patch-Clamp Assay
Why this assay? Computational hERG predictions often fail for basic amines. A functional whole-cell patch-clamp assay is mandatory to validate the safety of 1,5-naphthyridine NBTIs before advancing to in vivo infection models[4].
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene.
Electrophysiology Setup: Use a whole-cell patch-clamp configuration. Fill recording pipettes (2–4 MΩ) with intracellular solution (130 mM KCl, 5 mM MgCl2, 5 mM EGTA, 10 mM HEPES, pH 7.2).
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
Compound Perfusion: Perfuse the 1,5-naphthyridine analog (0.1 to 30 µM) extracellularly. Wait 3–5 minutes for steady-state block.
Data Analysis: Measure the peak tail current amplitude. Calculate the IC50 by fitting the fractional block vs. concentration data to a standard Hill equation.
Translational Workflow: From Bench to Animal Models
To systematically de-risk 1,5-naphthyridine analogs, drug development professionals must adopt a rigorous triage workflow. In vitro target potency must be immediately counter-screened against ADMET liabilities before committing to in vivo models.
Caption: Stepwise translational workflow from in vitro screening to in vivo PK/PD validation.
Conclusion
The 1,5-naphthyridine core is a privileged scaffold, but its raw in vitro potency is rarely sufficient for clinical translation. As demonstrated in both antimalarial (PfPI4K) and antibacterial (NBTI) programs, successful in vivo efficacy demands meticulous structural tuning. By strategically modifying the C-2 and C-8 positions to balance lipophilicity and basicity, researchers can overcome clearance and hERG liabilities, transforming potent in vitro hits into viable in vivo therapeutic candidates.
References
Biological Activity of Naturally Derived Naphthyridines
National Institutes of Health (PMC)
URL:[Link] (Derived from source[1])
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines
National Institutes of Health (PMC)
URL:[Link] (Derived from source[2])
Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][3][10]
2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][6][11]
In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase
Antimicrobial Agents and Chemotherapy (ASM Journals / PMC)
URL:[Link][5][12]
Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4)
Bioorganic & Medicinal Chemistry Letters (PubMed)
URL: [Link][4]
Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5)
Bioorganic & Medicinal Chemistry Letters (PubMed)
URL:[Link][8]
Navigating the Synthesis Landscape: A Senior Application Scientist's Guide to Safely Handling Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of medicinal chemistry, the synthesis and handling of novel compounds are daily realities. Ethyl 6-chloro-4-hydroxy-1,5...
Author: BenchChem Technical Support Team. Date: March 2026
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of medicinal chemistry, the synthesis and handling of novel compounds are daily realities. Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate, a key intermediate in various discovery pipelines, is one such molecule. Its structure—a chlorinated heterocyclic aromatic compound—demands a rigorous and informed approach to laboratory safety.[1]
This guide moves beyond a simple checklist. It is designed to provide a deep, procedural understanding of the personal protective equipment (PPE) required, explaining the causality behind each choice. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research remain protected.
Hazard Assessment: A Precautionary Principle
The molecule contains:
A Chlorinated Aromatic System: Chlorinated organic compounds as a class can present significant health and environmental hazards, including potential toxicity and persistence.[2][3] Safe handling and disposal are paramount.
A Naphthyridine Core: Aromatic nitrogen heterocycles can have diverse toxicological profiles. Data from similar structures suggest potential for skin, eye, and respiratory irritation.[4] Some related compounds have also been shown to cause skin sensitization.[5]
Therefore, we will operate under the assumption that this compound is, at a minimum:
Harmful if swallowed (Acute oral toxicity, Category 4).[4]
Toxic to aquatic life with long-lasting effects.[5]
This conservative assessment forms the bedrock of our PPE strategy.
Engineering Controls: Your First and Best Line of Defense
Before any discussion of PPE, we must emphasize the primacy of engineering controls. PPE is the final barrier between you and a potential hazard; it should never be the only one.[6]
Chemical Fume Hood: All handling of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate, from weighing the solid powder to preparing solutions and running reactions, must be conducted within a certified and properly functioning chemical fume hood. This is non-negotiable. The fume hood contains dusts and potential vapors, protecting your respiratory system.
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. We will categorize our recommendations based on the scale and nature of the operation.
PPE Recommendations by Operational Scale
Operation
Potential Hazard
Minimum Required PPE
Weighing & Aliquoting (mg scale)
Inhalation of fine powder, minor skin/eye contact.
Splash hazard to eyes and skin, potential for aerosol generation.
Chemical Splash Goggles, Nitrile or Neoprene Gloves, Lab Coat, Chemical-resistant Apron (for >1L).
Chemical Reaction & Workup
Splash hazard, potential for aerosol/vapor release, thermal hazards.
Chemical Splash Goggles & Face Shield, Heavy-duty Gloves (e.g., Neoprene/Butyl), Flame-resistant Lab Coat.
Large-Scale Work (>50g)
Increased risk of all hazards, significant spill potential.
Chemical Splash Goggles & Face Shield, Heavy-duty Gloves (e.g., Neoprene/Butyl), Chemical-resistant Suit or Coveralls.[7]
Detailed PPE Selection: The "Why" Behind the "What"
Eye and Face Protection:
Safety Glasses are NOT sufficient. While they offer impact protection, they do not seal around the eyes and are inadequate for protecting against chemical splashes or fine powders.
Chemical Splash Goggles are the minimum requirement. They form a protective seal around the eyes, preventing entry of liquids and dust.[6] Look for indirectly vented goggles to reduce fogging while maintaining splash protection.
A Face Shield should be worn in addition to goggles during procedures with a high splash potential, such as when handling larger volumes (>1L) of solutions, performing vigorous reactions, or neutralizing reagents.[6] The face shield protects the entire face from direct splashes.
Hand Protection:
The choice of glove material is critical and depends on both the compound and the solvents being used. Since this compound is often dissolved in solvents like DMSO[8], glove selection must account for this.
Nitrile Gloves: These are a good choice for incidental contact and protection against solid particulates. They offer moderate chemical resistance. For handling this compound, it is best practice to double-glove , allowing you to remove the outer, contaminated glove without exposing your skin.
Neoprene or Butyl Rubber Gloves: For extended contact, immersion, or when working with larger volumes, a more robust glove is necessary. Neoprene and butyl rubber offer superior resistance to a broader range of chemicals, including many solvents.
Glove Inspection: Always inspect gloves for tears or pinholes before use.[9]
Proper Removal: Remove gloves without touching the outside of the glove with your bare hands to prevent contamination.
Body Protection:
Laboratory Coat: A standard, long-sleeved lab coat is mandatory to protect skin and personal clothing from minor spills and dust.[10]
Flame-Resistant (FR) Lab Coat: When working with flammable solvents, especially in larger quantities, an FR lab coat (e.g., Nomex) is highly recommended.[10]
Chemical-Resistant Apron or Suit: For large-scale operations or tasks with a high risk of splashing, a rubber or plastic apron worn over the lab coat provides an additional layer of protection.[10] In some cases, disposable chemical-resistant coveralls (e.g., Tyvek) may be appropriate.[7]
Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[9]
Respiratory Protection:
Under normal conditions, handling this solid compound in a chemical fume hood should not require respiratory protection. However, a respirator may be necessary in specific situations:
Spill Cleanup: In the event of a large spill outside of a fume hood.
Engineering Control Failure: If the fume hood is not functioning correctly.
Aerosol Generation: If a procedure is known to generate significant dust or aerosols that cannot be contained.
If a respirator is required, a NIOSH-approved air-purifying respirator with combination organic vapor/particulate (P100) cartridges is the appropriate choice.[9] Note that proper fit-testing and training are mandatory for respirator use.
Step-by-Step Protocols
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on operational scale and risk.
Emergency Procedures: Spill and Exposure
Immediate and correct action during an emergency is critical. All personnel must be familiar with the location and use of safety showers and eyewash stations.[11]
Skin Exposure:
Immediately go to the nearest safety shower or drench hose.
Remove all contaminated clothing while under the shower.
Flush the affected area with copious amounts of water for at least 15 minutes.[4]
Seek immediate medical attention. Show the medical provider the SDS for a similar compound if available.
Eye Exposure:
Immediately proceed to an eyewash station, holding the eyelids open.
Flush the eyes with a gentle, continuous stream of water for at least 15 minutes.[4]
Remove contact lenses if present and easy to do so.
Seek immediate medical attention.
Small Spill (Solid, contained in fume hood):
Alert others in the area.
Wearing your standard PPE (goggles, double gloves, lab coat), gently cover the spill with an absorbent material designed for chemical spills.
Carefully sweep the material into a designated waste container.
Decontaminate the area with an appropriate solvent, followed by soap and water.
Place all contaminated materials into a sealed bag for hazardous waste disposal.
Large Spill:
Alert everyone in the vicinity and evacuate the immediate area.
If safe to do so, close the fume hood sash.
Contact your institution's Environmental Health & Safety (EHS) department immediately.
Do not attempt to clean up a large spill without specialized training and equipment.
Storage and Waste Disposal
Storage:
To maintain compound integrity and ensure safety, store ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate in a tightly sealed container, protected from light and moisture. Storage at low temperatures (-20°C for long-term) is recommended.[8] Store in a designated, well-ventilated area away from incompatible materials.
Waste Disposal:
As a chlorinated aromatic compound, all waste—including contaminated gloves, absorbent materials, and empty containers—must be treated as hazardous waste.[2]
Collect all waste in clearly labeled, sealed containers.
Never dispose of this chemical down the drain, as it is expected to be toxic to aquatic life.[5]
Follow all institutional, local, and national regulations for the disposal of chlorinated chemical waste.[12] This often involves incineration at a specialized facility capable of scrubbing acidic gases like HCl from the effluent.[13]
By integrating these principles and protocols into your daily workflow, you build a robust culture of safety. This not only protects you and your colleagues but also ensures the integrity and success of your vital research.
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